BI-4464
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F3N5O4/c1-36-12-10-18(11-13-36)33-25(38)17-6-8-20(23(14-17)39-2)34-27-32-15-19(28(29,30)31)26(35-27)40-22-5-3-4-16-7-9-21(37)24(16)22/h3-6,8,14-15,18H,7,9-13H2,1-2H3,(H,33,38)(H,32,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSSZSMDFABHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC5=C4C(=O)CC5)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to BI-4464 as a Chemical Probe for PTK2 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK), is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, migration, proliferation, and survival.[1][2][3] Its activity is crucial for signal transduction from integrins and growth factor receptors.[2] Dysregulation of PTK2 has been implicated in various pathologies, particularly in cancer, where it is often overexpressed and contributes to tumor progression and metastasis.[4] This has made PTK2 an attractive target for therapeutic intervention.
BI-4464 is a potent and highly selective chemical probe for PTK2.[5][6] As an ATP-competitive inhibitor, it provides a valuable tool for elucidating the kinase-dependent functions of PTK2 in various biological contexts.[5][6] This guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, and detailed protocols for its application in PTK2 functional studies.
This compound: Mechanism of Action and Properties
This compound functions as a highly selective, ATP-competitive inhibitor of PTK2/FAK.[5][6] The crystal structure of this compound in complex with the PTK2 kinase domain (PDB ID: 6I8Z) reveals its binding mode within the ATP-binding pocket, providing a structural basis for its inhibitory activity.[7] This targeted inhibition of PTK2's kinase function makes this compound an excellent tool for dissecting the signaling pathways regulated by PTK2 phosphorylation events. Furthermore, the high selectivity of this compound minimizes off-target effects, which is crucial for attributing observed biological outcomes specifically to the inhibition of PTK2. This compound has also been utilized as a PTK2 ligand for the development of Proteolysis Targeting Chimeras (PROTACs), enabling the targeted degradation of the PTK2 protein.[5][8]
Data Presentation: Quantitative Activity of this compound
The following table summarizes the key quantitative data for this compound and its derived PROTACs.
| Compound | Assay Type | Target | Value | Reference |
| This compound | Cell-free kinase assay | PTK2/FAK | IC50: 17 nM | [5][6][9][10] |
| This compound | Cell proliferation assay (Human Hepatocellular Carcinoma cell lines) | PTK2/FAK | pIC50: ~5 | [5][11] |
| This compound | Cell viability assay (VLP-treated Human Umbilical Vein Endothelial Cells) | PTK2/FAK | IC50: ~0.9 µM | [5] |
| BI-3663 (PROTAC) | Protein Degradation Assay (11 HCC cell lines) | PTK2/FAK | DC50: 30 nM (median) | [12] |
Experimental Protocols
In Vitro PTK2 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on PTK2 kinase activity in a cell-free system.
Materials:
-
Recombinant human PTK2 enzyme
-
PTK substrate (e.g., Poly (Glu:Tyr 4:1))
-
ATP
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[13]
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
96-well plates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the kinase buffer.
-
In a 96-well plate, add the recombinant PTK2 enzyme, the PTK substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP to a final concentration that is approximately the Km for PTK2.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[13][14]
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent, such as the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Cellular Assay: Inhibition of PTK2 Autophosphorylation
This protocol uses Western blotting to assess the ability of this compound to inhibit the autophosphorylation of PTK2 at Tyr397 in cultured cells.
Materials:
-
Cell line expressing PTK2 (e.g., human hepatocellular carcinoma cell lines like SNU387, HUH-1, or HepG2)[5][11]
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, 5 mM EDTA, 10% glycerol, 1% Triton X-100, 0.1% SDS, 1% NP-40) supplemented with protease and phosphatase inhibitors[1]
-
Primary antibodies: anti-phospho-PTK2 (Tyr397) and anti-total-PTK2
-
HRP-conjugated secondary antibody
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 18 hours).[5][11]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1] For phospho-antibodies, BSA is often recommended.[15]
-
Incubate the membrane with the primary antibody against phospho-PTK2 (Tyr397) overnight at 4°C.[16]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total PTK2 to confirm equal loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of PTK2 autophosphorylation.
Cell Viability/Proliferation Assay
This protocol measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS, WST-8)
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for the desired duration (e.g., 18-72 hours).[5][11]
-
Add the MTT reagent to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[17]
-
If using MTT, add a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to dissolve the formazan crystals.[18]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[18]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 or pIC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PTK2 (FAK) signaling pathway activation and downstream effectors.
Caption: Mechanism of action of this compound as an ATP-competitive inhibitor of PTK2.
Caption: General experimental workflow for cellular assays using this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. uniprot.org [uniprot.org]
- 3. PTK2 Monoclonal Antibody (OTI4D11) (TA506174) [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rcsb.org [rcsb.org]
- 8. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | PTK2/FAK抑制剂 | MCE [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. promega.com.cn [promega.com.cn]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Downstream Effects of BI-4464 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4464 is a highly selective, ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), more commonly known as Focal Adhesion Kinase (FAK). With an IC50 of 17 nM, this compound demonstrates potent activity against its target.[1][2][3] FAK is a critical non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, governing essential processes such as cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.
This technical guide provides an in-depth overview of the downstream effects of this compound treatment. It summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by this potent FAK inhibitor. While much of the recent research has focused on the integration of this compound into Proteolysis Targeting Chimeras (PROTACs) to induce FAK degradation, this guide will also delineate the direct inhibitory effects of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound in various in vitro assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (FAK) | 17 nM | Cell-free assay | [1][2][3] |
| pIC50 (Cell Proliferation) | ~5 | Human Hepatocellular Carcinoma (HCC) cell lines (SNU387, HUH-1, Hep3B2.1-7, HepG2, SK-Hep-1 HLF, SNU-398, HUCCT1, HLE, HuH-7, SNU423) | [1] |
| IC50 (Cell Viability) | ~0.9 µM | Human Umbilical Vein Endothelial Cells (HUVECs) treated with Ebola Virus-like particles | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to investigate the downstream effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.
a. Materials:
-
This compound
-
Adherent cancer cell line of interest (e.g., HCC cell lines)
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
b. Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 18 hours).[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 or pIC50 value.
Western Blot Analysis for FAK and p-AKT
This protocol outlines the steps to analyze the protein levels of total FAK and phosphorylated AKT (a key downstream effector) following this compound treatment.
a. Materials:
-
This compound
-
Cancer cell line of interest
-
Complete growth medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FAK, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
b. Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then apply the ECL substrate.
-
Image Acquisition: Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Migration Assay (Transwell Assay)
This protocol provides a general framework for assessing the effect of this compound on cancer cell migration.
a. Materials:
-
This compound
-
Cancer cell line of interest
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
b. Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours before the assay.
-
Assay Setup: Place the transwell inserts into the wells of a 24-well plate. Add 600 µL of complete growth medium to the lower chamber of each well.
-
Cell Seeding and Treatment: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or a vehicle control. Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution for 15 minutes. Then, stain the cells with crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Data Acquisition and Analysis: Count the number of migrated cells in several random fields of view under a microscope. Calculate the average number of migrated cells per field and compare the different treatment groups.
Signaling Pathways and Visualizations
This compound, as a FAK inhibitor, primarily impacts the FAK signaling pathway. This pathway is a central hub for signals originating from integrin-mediated cell adhesion to the extracellular matrix (ECM) and growth factor receptors.
FAK Signaling Pathway
Upon cell adhesion, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream substrates, including p130Cas, paxillin, and Grb2, leading to the activation of several signaling cascades. Key downstream pathways affected by FAK activity include:
-
PI3K/AKT Pathway: Promotes cell survival and proliferation.
-
RAS/MEK/ERK (MAPK) Pathway: Regulates cell growth, differentiation, and survival.
-
Rac/Rho GTPase Pathway: Controls cytoskeletal organization, cell motility, and invasion.
Inhibition of FAK by this compound is expected to disrupt these downstream signaling events, leading to reduced cell proliferation, survival, migration, and invasion.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound Effects
The following diagram illustrates a typical experimental workflow for characterizing the downstream effects of this compound.
Caption: A typical experimental workflow for studying this compound's effects.
Conclusion
This compound is a potent and selective inhibitor of FAK that effectively modulates downstream signaling pathways critical for cancer cell proliferation, survival, and motility. The provided data and protocols offer a foundational framework for researchers investigating the therapeutic potential of targeting FAK with this compound. Further research, particularly quantitative analysis of downstream signaling events and in vivo studies, will be crucial to fully elucidate the anti-cancer efficacy of this compound and its derivatives. The development of PROTACs incorporating this compound represents a promising strategy to not only inhibit FAK's kinase activity but also to eliminate its scaffolding functions through protein degradation.
References
BI-4464: A Potent PTK2/FAK Inhibitor for Modulating Cancer Cell Invasion and Metastasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metastasis remains the primary cause of cancer-related mortality, underscoring the urgent need for therapeutic strategies that can effectively inhibit cancer cell invasion and dissemination. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene, has emerged as a critical mediator of cancer progression, playing a pivotal role in cell adhesion, migration, and invasion. Overexpression and hyperactivity of FAK are frequently observed in various advanced-stage solid tumors. BI-4464 is a highly selective, ATP-competitive inhibitor of FAK with a potent half-maximal inhibitory concentration (IC50) of 17 nM[1][2][3]. This technical guide provides a comprehensive overview of the anticipated impact of this compound on cancer cell invasion and metastasis, based on the established role of FAK signaling. It details relevant experimental protocols and visualizes key cellular pathways and workflows to support further research and development in this area.
This compound: A Profile of a Selective FAK Inhibitor
This compound has been identified as a potent and highly selective inhibitor of Protein Tyrosine Kinase 2 (PTK2), more commonly known as Focal Adhesion Kinase (FAK)[1][2][3]. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of FAK, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades[1][2][3]. The high selectivity of this compound makes it a valuable tool for dissecting the specific roles of FAK in cellular processes, including those that drive cancer metastasis. Furthermore, this compound has been utilized as a PTK2 ligand in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of FAK protein[1][2].
The FAK Signaling Pathway and Its Role in Invasion and Metastasis
FAK is a central node in the signaling pathways that link integrin-mediated cell-extracellular matrix (ECM) adhesions to the actin cytoskeleton and various intracellular signaling cascades. The activation of FAK is a multi-step process initiated by integrin clustering upon cell adhesion to the ECM. This leads to the autophosphorylation of FAK at tyrosine residue 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases[4]. The recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK, including Y576 and Y577 in the kinase domain activation loop and Y925, which serves as a docking site for Grb2[4].
The full activation of the FAK-Src complex triggers a cascade of downstream signaling events that promote cell migration, invasion, and survival. These include the activation of the PI3K-Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival, and the modulation of small GTPases such as RhoA, Rac1, and Cdc42, which regulate the dynamics of the actin cytoskeleton required for cell motility[5]. FAK signaling also influences the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the ECM, thereby facilitating cancer cell invasion[4].
Figure 1: FAK Signaling Pathway and the inhibitory action of this compound.
Quantitative Data on FAK Inhibition and its Impact on Cancer Cells
While specific quantitative data on the anti-invasive and anti-metastatic effects of this compound are not extensively available in the public domain, studies on other FAK inhibitors and FAK-degrading PROTACs provide valuable insights into the expected outcomes of FAK inhibition.
| Compound/Method | Target | Cell Line(s) | Assay | Endpoint | Result | Reference |
| This compound | PTK2/FAK | Cell-free | Kinase Assay | IC50 | 17 nM | [1][2][3] |
| This compound | PTK2/FAK | Human Hepatocellular Carcinoma (HCC) cell lines | Proliferation Assay | pIC50 | ~5 | [2] |
| F2 (FAK PROTAC) | FAK Degradation | 4T1, MDA-MB-231, MDA-MB-468, MDA-MB-435 (Breast Cancer) | Viability Assay | IC50 | 0.73, 1.09, 5.84, 3.05 µM, respectively | [6] |
| F2 (FAK PROTAC) | FAK Degradation | 4T1, MDA-MB-231 (Breast Cancer) | Adhesion, Migration, Invasion Assays | - | Inhibition of adhesion, migration, and invasion | [6] |
| BI 853520 | FAK | PC-3 (Prostate Cancer) | In vivo Xenograft | Tumor Growth Inhibition | Significant reduction in tumor growth at 50 mg/kg daily | [7] |
Experimental Protocols for Assessing Cancer Cell Invasion and Metastasis
The following are detailed methodologies for key in vitro experiments to evaluate the impact of FAK inhibitors like this compound on cancer cell invasion and migration.
Wound-Healing (Scratch) Assay for Cell Migration
This assay provides a straightforward method to assess collective cell migration.
-
Cell Seeding: Plate cancer cells in a 6-well plate and culture until they form a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add a culture medium with a low serum concentration containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. The rate of wound closure is indicative of cell migration.
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
-
Chamber Preparation: Use Transwell inserts with a porous polycarbonate membrane (e.g., 8 µm pores). Coat the upper surface of the membrane with a thin layer of Matrigel (or another basement membrane extract) and allow it to solidify.
-
Cell Preparation: Culture cancer cells and treat them with this compound or a vehicle control for a predetermined time (e.g., 48 hours). After treatment, harvest the cells and resuspend them in a serum-free culture medium.
-
Assay Setup: Add a culture medium containing a chemoattractant (e.g., 20% fetal bovine serum) to the lower chamber of a 24-well plate. Place the Matrigel-coated Transwell inserts into the wells. Seed the prepared cell suspension into the upper chamber of the inserts.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 24-48 hours) to allow for cell invasion.
-
Cell Staining and Quantification:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with a suitable stain (e.g., crystal violet).
-
Elute the stain and measure the absorbance using a plate reader, or count the number of stained cells in several microscopic fields.
-
-
Data Analysis: Compare the number of invading cells in the this compound-treated groups to the control group.
Figure 2: Workflow of a Transwell Invasion Assay.
Conclusion
This compound, as a potent and selective inhibitor of FAK, holds significant promise as a therapeutic agent to counteract cancer cell invasion and metastasis. By disrupting the central role of FAK in mediating signals from the tumor microenvironment to the intracellular machinery that governs cell motility and invasion, this compound is poised to inhibit key steps in the metastatic cascade. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further preclinical and clinical investigations into the anti-metastatic potential of this compound and other FAK-targeting therapies. Further research focusing on in vivo models of metastasis and the identification of predictive biomarkers will be crucial for the successful clinical translation of this therapeutic strategy.
References
- 1. What are PTK2b gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Daurinol blocks breast and lung cancer metastasis and development by inhibition of focal adhesion kinase (FAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling FAK's Scaffolding Function: A Technical Guide to Utilizing BI-4464
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling, governing processes such as cell adhesion, migration, proliferation, and survival. Beyond its well-established kinase activity, FAK also functions as a crucial scaffolding protein, orchestrating protein-protein interactions within focal adhesions and other cellular compartments.[1][2][3] Distinguishing the kinase-dependent and scaffolding functions of FAK is essential for a comprehensive understanding of its biological roles and for the development of targeted therapeutics.
This technical guide provides an in-depth framework for utilizing BI-4464, a potent and selective ATP-competitive inhibitor of FAK, to investigate the scaffolding functions of FAK. By comparing the cellular effects of this compound with those of FAK-degrading PROTACs derived from it, researchers can effectively dissect the distinct contributions of FAK's enzymatic and non-enzymatic activities.
This compound and Related Compounds: A Quantitative Overview
This compound serves as a high-affinity ligand for FAK, making it an excellent tool for inhibiting its kinase activity.[4][5] Furthermore, its utility has been expanded through its incorporation into Proteolysis Targeting Chimeras (PROTACs), such as BI-3663, which induce the degradation of the entire FAK protein, thereby ablating both its kinase and scaffolding functions.[1][6]
| Compound | Type | Target | IC50 / DC50 | Key Features | Reference |
| This compound | Kinase Inhibitor | PTK2/FAK | IC50: 17 nM | Highly selective ATP-competitive inhibitor. Used as a ligand for PROTACs. | [4][5] |
| BI-3663 | PROTAC | PTK2/FAK | DC50: ~30 nM | Cereblon-based PROTAC using this compound as the FAK-binding ligand. Induces FAK degradation. | [7] |
| PROTAC-3 | PROTAC | FAK | DC50: 3.0 nM | VHL-based PROTAC using Defactinib as the FAK-binding ligand. | [1] |
Conceptual Framework: Delineating Kinase vs. Scaffolding Functions
The core strategy for isolating FAK's scaffolding function involves a comparative analysis of the effects of inhibiting its kinase activity versus eliminating the entire protein.
Experimental Protocols
To effectively study the scaffolding function of FAK using this compound, a combination of techniques that can assess protein-protein interactions and downstream signaling events is required.
Co-Immunoprecipitation (Co-IP) to Assess FAK Protein Interactions
This protocol is designed to determine if the interaction between FAK and a putative binding partner is dependent on FAK's kinase activity.
a. Cell Lysis:
-
Culture cells to 80-90% confluency and treat with either vehicle (DMSO), this compound (e.g., 1 µM), or a FAK PROTAC (e.g., BI-3663, 100 nM) for the desired time (e.g., 6-24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[8][9]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate 500-1000 µg of pre-cleared lysate with 2-5 µg of an antibody against the protein of interest (e.g., anti-FAK or anti-binding partner) overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
c. Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against FAK and the putative binding partner.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
Western Blotting for FAK Phosphorylation
This protocol is essential to confirm the on-target effect of this compound by assessing the phosphorylation status of FAK at its autophosphorylation site (Y397) and other key residues.
-
Prepare cell lysates as described in the Co-IP protocol after treatment with vehicle, this compound, or FAK PROTAC.
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against phospho-FAK (e.g., pY397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH or ß-actin) to ensure equal protein loading and to assess FAK degradation in the PROTAC-treated samples.
Proximity Ligation Assay (PLA) for In Situ Visualization of FAK Interactions
PLA allows for the visualization and quantification of protein-protein interactions within intact cells, providing spatial context to the interactions identified by Co-IP.
-
Seed cells on coverslips and treat with vehicle, this compound, or FAK PROTAC.
-
Fix, permeabilize, and block the cells according to the manufacturer's protocol (e.g., Duolink® PLA).
-
Incubate with primary antibodies raised in different species against FAK and the protein of interest.
-
Incubate with PLA probes (secondary antibodies conjugated to oligonucleotides).
-
Ligate the oligonucleotides to form a circular DNA template if the proteins are in close proximity (<40 nm).
-
Amplify the circular DNA via rolling circle amplification.
-
Detect the amplified product with fluorescently labeled oligonucleotides.
-
Visualize the PLA signals as fluorescent spots using a fluorescence microscope and quantify using image analysis software.
FAK Signaling Pathway and Points of Intervention
Understanding the FAK signaling pathway is crucial for interpreting the results of experiments using this compound and FAK PROTACs.
Conclusion
The strategic use of this compound in conjunction with FAK-degrading PROTACs provides a powerful approach to dissect the multifaceted roles of FAK. By selectively inhibiting kinase activity while preserving the protein scaffold, this compound allows for the investigation of FAK's non-enzymatic functions. The experimental framework and detailed protocols provided in this guide offer a robust starting point for researchers aiming to unravel the complexities of FAK signaling and its implications in health and disease. This understanding is critical for the development of more effective and nuanced therapeutic strategies targeting the FAK pathway.
References
- 1. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
BI-4464: A Potent Modulator of the Tumor Microenvironment Through FAK Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BI-4464, a highly selective, ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK), has emerged as a critical tool for investigating and targeting the complex interplay between cancer cells and their surrounding microenvironment. With an IC50 value of 17 nM for PTK2/FAK, this compound offers a potent means to dissect the kinase-dependent and independent scaffolding functions of FAK that are pivotal in tumorigenesis, metastasis, and the establishment of an immunosuppressive tumor microenvironment (TME).[1][2][3] This technical guide provides a comprehensive overview of this compound's effects on the TME, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction to this compound and its Target: Focal Adhesion Kinase (FAK)
This compound is a small molecule inhibitor that specifically targets FAK, a non-receptor tyrosine kinase that is frequently overexpressed and hyperactivated in a multitude of solid tumors. FAK plays a central role in integrating signals from integrins and growth factor receptors to regulate essential cellular processes, including proliferation, survival, migration, and invasion.[4] Beyond its cell-intrinsic roles, FAK is a master regulator of the TME, influencing angiogenesis, fibrosis, and immune suppression, thereby creating a supportive niche for tumor progression.[5][6] this compound is also utilized as a PTK2 ligand in the development of Proteolysis Targeting Chimeras (PROTACs), such as BI-3663, which mediate the degradation of FAK, offering an alternative therapeutic strategy to abolish both its kinase and scaffolding functions.[1][7][8]
Quantitative Effects of FAK Inhibition on the Tumor Microenvironment
The inhibition of FAK by molecules like this compound instigates a profound remodeling of the tumor microenvironment. The following tables summarize the key quantitative effects observed in preclinical studies using FAK inhibitors. While these studies may have utilized other FAK inhibitors, the data provides a strong indication of the expected effects of this compound.
| TME Component | Parameter Measured | Effect of FAK Inhibition | Cancer Type | FAK Inhibitor Used | Reference |
| Immune Cells | CD8+ T cell infiltration | Increased | Pancreatic Cancer | VS-6063 | [9] |
| F4/80+ Macrophages | Decreased | Pancreatic Cancer | VS-4718 | [10] | |
| CD206+ M2 Macrophages | Decreased | Pancreatic Cancer | VS-4718 | [10] | |
| GR1+ Granulocytes | Decreased | Pancreatic Cancer | VS-4718 | [10] | |
| Stromal Components | Tumor Fibrosis (Collagen) | Decreased | Pancreatic Cancer | VS-4718 | [10] |
| Angiogenesis | Microvessel Density | Decreased | Hepatocellular Carcinoma | HGFK1 (downregulates FAK signaling) | [11] |
Signaling Pathways Modulated by this compound in the Tumor Microenvironment
This compound, through its inhibition of FAK, disrupts key signaling cascades that govern the composition and function of the TME. The primary mechanism involves the suppression of downstream pathways that promote an immunosuppressive and pro-tumorigenic environment.
FAK-Mediated Regulation of Chemokine Expression and Immune Cell Infiltration
FAK inhibition has been shown to enhance the infiltration of cytotoxic CD8+ T cells into the tumor. This is, in part, mediated by the upregulation of the chemokine CXCL10. The diagram below illustrates the signaling pathway leading from FAK inhibition to increased T cell recruitment.
FAK's Role in Cancer-Associated Fibroblast Activation and Fibrosis
FAK is a key driver of cancer-associated fibroblast (CAF) activation and the subsequent deposition of extracellular matrix (ECM) components, leading to fibrosis. This fibrotic stroma acts as a physical barrier, impeding immune cell infiltration and drug delivery. This compound can counteract this by inhibiting CAF activation and reducing collagen production.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on the tumor microenvironment.
Immunohistochemistry (IHC) for Immune Cell Infiltration
This protocol details the steps for staining paraffin-embedded tumor sections to visualize and quantify immune cell populations.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-CD8, anti-F4/80)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with DAB substrate solution until the desired stain intensity develops (monitor under a microscope).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Analysis:
-
Images of stained sections are captured using a light microscope.
-
The number of positive cells (e.g., brown-stained CD8+ T cells) is counted in multiple high-power fields (HPFs).
-
Data is expressed as the average number of positive cells per HPF or per tumor area.
Masson's Trichrome Staining for Fibrosis Assessment
This protocol is used to visualize collagen fibers (blue) in contrast to cell nuclei (black) and cytoplasm (red), allowing for the quantification of fibrosis.
Materials:
-
FFPE tumor tissue sections
-
Bouin's solution
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline blue solution
-
1% acetic acid solution
Procedure:
-
Deparaffinization and Rehydration: Follow the same procedure as for IHC.
-
Mordanting: Incubate slides in pre-warmed Bouin's solution at 56°C for 1 hour.
-
Washing: Rinse thoroughly in running tap water until the yellow color disappears.
-
Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes. Rinse in running water for 10 minutes.
-
Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes. Rinse in distilled water.
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Collagen Staining: Transfer directly to aniline blue solution and stain for 5-10 minutes.
-
Final Rinse and Dehydration: Rinse briefly in 1% acetic acid solution for 1 minute. Dehydrate quickly through graded alcohols, clear in xylene, and mount.
Quantitative Analysis:
-
Stained sections are imaged, and the percentage of the blue-stained area (collagen) relative to the total tumor area is quantified using image analysis software (e.g., ImageJ).
Endothelial Cell Tube Formation Assay for Angiogenesis
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Matrigel or other basement membrane extract
-
96-well culture plate
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
This compound or vehicle control
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate (50 µL/well). Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest endothelial cells and resuspend them in medium containing this compound at various concentrations or vehicle control.
-
Incubation: Seed the cells onto the Matrigel-coated wells (1-2 x 10^4 cells/well). Incubate at 37°C for 4-18 hours.
-
Visualization and Quantification:
-
Examine the formation of tube-like structures under a phase-contrast microscope.
-
Capture images and quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
-
Conclusion
This compound represents a powerful pharmacological tool to investigate the multifaceted roles of FAK in shaping the tumor microenvironment. Its ability to inhibit FAK kinase activity leads to a cascade of effects, including enhanced anti-tumor immunity, reduced fibrosis, and modulation of angiogenesis. The experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the therapeutic potential of targeting the FAK signaling axis in cancer. As our understanding of the TME deepens, the strategic use of selective inhibitors like this compound will be instrumental in the development of novel and more effective combination therapies for a wide range of malignancies.
References
- 1. 4.7. Red Sirius Staining for Total Collagen Quantification [bio-protocol.org]
- 2. corning.com [corning.com]
- 3. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 4. Picrosirius red stain and collagen quantification [bio-protocol.org]
- 5. med.emory.edu [med.emory.edu]
- 6. protocols.io [protocols.io]
- 7. med.emory.edu [med.emory.edu]
- 8. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promocell.com [promocell.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. personalis.com [personalis.com]
Methodological & Application
Application Notes and Protocols for BI-4464 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-4464 is a potent and highly selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), with a reported IC50 of 17 nM.[1][2] This molecule serves as a critical tool for investigating the roles of FAK in cellular processes such as proliferation, survival, and migration. Furthermore, this compound is utilized as a FAK-targeting ligand in the development of Proteolysis Targeting Chimeras (PROTACs), such as BI-3663, which induce the degradation of FAK.[3][4][5] These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to assess its inhibitory and degradation-inducing capabilities.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in various in vitro assays.
| Parameter | Value | Assay Type | Reference |
| IC50 (PTK2/FAK) | 17 nM | Cell-free kinase assay | [1][2] |
| pIC50 (Cell Proliferation) | ~5 | Human Hepatocellular Carcinoma (HCC) cell lines | |
| IC50 (Cell Viability) | ~0.9 µM | Human Umbilical Vein Endothelial Cells (HUVECs) |
| PROTAC Application (BI-3663 using this compound ligand) | |||
| Parameter | Value | Cell Lines | Reference |
| DC50 (PTK2/FAK Degradation) | 30 nM (median) | Panel of 11 HCC cell lines | [5][6][7] |
| pDC50 (PTK2/FAK Degradation) | 7.6 | Hep3B2.1-7 cells | [5] |
| pDC50 (PTK2/FAK Degradation) | 7.9 | A549 cells | [5] |
Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in signal transduction pathways initiated by integrin clustering and growth factor receptors. Upon activation, FAK autophosphorylates at Tyr397, creating a high-affinity binding site for the SH2 domain of Src family kinases.[8][9] This interaction leads to the full activation of FAK and the subsequent phosphorylation of various downstream substrates, including p130Cas and Paxillin. These events trigger signaling cascades that regulate crucial cellular functions such as cell proliferation, survival, migration, and cytoskeletal remodeling.[1][8][10]
Caption: FAK Signaling Pathway.
Experimental Protocols
Cell Proliferation Assay (MTT-based)
This protocol is adapted from standard MTT assay procedures to determine the effect of this compound on the proliferation of cancer cell lines.[3][4]
Workflow:
Caption: MTT Cell Proliferation Assay Workflow.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., SNU387, HUH-1, Hep3B2.1-7, HepG2, SK-Hep-1 HLF, SNU-398, HUCCT1, HLE, HuH-7, SNU423)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO. The final concentrations should typically range from 0 to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 18 to 72 hours at 37°C in a humidified 5% CO2 incubator. An 18-hour incubation has been previously reported.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate at room temperature in the dark for 2 hours or overnight, ensuring complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Plot the percentage of cell viability (relative to the vehicle control) against the log concentration of this compound to determine the IC50 value.
FAK Degradation Assay (Western Blot)
This protocol describes how to assess the degradation of FAK protein in cells treated with a PROTAC incorporating this compound (e.g., BI-3663).
Workflow:
Caption: Western Blot Workflow for FAK Degradation.
Materials:
-
FAK PROTAC (e.g., BI-3663)
-
Cell line of interest (e.g., A549, Hep3B2.1-7)
-
Complete cell culture medium
-
6-well or 12-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FAK and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the FAK PROTAC (e.g., 0-1000 nM) for a specified duration (e.g., 18 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-FAK antibody and the primary antibody for the loading control overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the FAK signal to the loading control to determine the extent of protein degradation.
Cellular Thermal Shift Assay (CETSA)
This protocol is a general framework for a CETSA experiment to confirm the direct engagement of this compound with its target protein FAK in a cellular context.[8][11][12]
Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Materials:
-
This compound
-
Cell line expressing FAK
-
PBS
-
PCR tubes or plates
-
Thermal cycler or heating blocks
-
Liquid nitrogen
-
Centrifuge
-
Western blotting reagents (as described in the FAK degradation assay protocol)
Procedure:
-
Cell Treatment: Harvest cells and resuspend them in culture medium or PBS. Treat the cell suspension with this compound at a desired concentration (e.g., 1-10 µM) or with a vehicle control (DMSO) for a specific time (e.g., 1-3 hours) at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and prepare the samples for Western blotting as described in the FAK degradation protocol.
-
Western Blot Analysis: Perform a Western blot to detect the amount of soluble FAK at each temperature for both the this compound-treated and vehicle-treated samples.
-
Data Analysis: Quantify the FAK band intensities and normalize them to the intensity at the lowest temperature (e.g., 40°C). Plot the relative amount of soluble FAK against the temperature for both conditions. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. goldbio.com [goldbio.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase signaling activities and their implications in the control of cell survival and motility [imrpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. annualreviews.org [annualreviews.org]
Application Notes and Protocols for BI-4464 in a Mouse Xenograft Model of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the selective Focal Adhesion Kinase (FAK) inhibitor, BI-4464, in a mouse xenograft model of cancer. The information compiled is based on existing research on this compound and other FAK inhibitors, offering a foundational guide for preclinical efficacy studies.
Introduction to this compound
This compound is a potent and highly selective ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), more commonly known as Focal Adhesion Kinase (FAK), with an IC50 of 17 nM.[1] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from integrins and growth factor receptors, thereby regulating key cellular processes such as adhesion, migration, proliferation, and survival.[2][3] Dysregulation of the FAK signaling pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention. This compound has also been utilized as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs), highlighting its specific binding to FAK.
Mechanism of Action: The FAK Signaling Pathway
FAK is a central node in signaling pathways that control tumor progression and metastasis. Upon activation by upstream signals from integrins or growth factor receptors, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases.[4] This interaction leads to the full activation of FAK and the subsequent phosphorylation of various downstream substrates, including p130Cas, Paxillin, and activation of the PI3K/AKT and MAPK/ERK pathways.[4][5] These pathways collectively promote cell survival, proliferation, migration, and invasion. Inhibition of FAK by this compound is expected to disrupt these oncogenic signaling cascades.
Quantitative Data from FAK Inhibitor Xenograft Studies
While specific in vivo xenograft data for this compound is not publicly available, the following tables summarize representative data from studies using other potent FAK inhibitors, PF-562,271 and BI 853520, to provide an indication of the potential efficacy of targeting FAK in vivo.
Table 1: Tumor Growth Inhibition with FAK Inhibitor PF-562,271 in Mouse Xenograft Models [6][7]
| Cell Line | Cancer Type | Dosing Regimen | Treatment Duration | Tumor Growth Inhibition (%) |
| BxPc3 | Pancreatic | 50 mg/kg, p.o., bid | Not Specified | 86 |
| PC3-M | Prostate | 50 mg/kg, p.o., bid | Not Specified | 45 |
| PC3M-luc-C6 | Prostate | 25 mg/kg, p.o., bid | 14 days | 62 |
Table 2: Antitumor Efficacy of FAK Inhibitor BI 853520 in a PC-3 Prostate Cancer Xenograft Model [8]
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 17 | Tumor Growth Inhibition (%) | p-value |
| Vehicle | Not Specified | 644 | - | - |
| BI 853520 | 50 mg/kg, p.o., daily | ~45 | 93 | < 0.0001 |
Disclaimer: The data presented in Tables 1 and 2 are from studies on the FAK inhibitors PF-562,271 and BI 853520, respectively, and are intended to be illustrative of the potential anti-tumor effects of FAK inhibition. These results may not be directly transferable to this compound.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a mouse xenograft study to evaluate the efficacy of this compound.
Protocol 1: Establishment of Subcutaneous Xenograft Model
This protocol outlines the steps for establishing a subcutaneous tumor model in immunodeficient mice.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under sterile conditions according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability.
-
Cell Harvesting:
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with medium containing serum and collect the cells in a sterile conical tube.
-
Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in serum-free medium or PBS.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
-
Cell Suspension Preparation:
-
Centrifuge the required number of cells and resuspend the pellet in a sterile solution for injection. A common suspension is a 1:1 mixture of serum-free medium/PBS and Matrigel.
-
The typical injection volume is 100-200 µL, containing 1 x 10^6 to 10 x 10^6 cells. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane).
-
Wipe the injection site (typically the flank) with an alcohol swab.
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Begin monitoring the mice for tumor formation a few days after injection.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[9]
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).[10]
-
Protocol 2: Administration of this compound and Efficacy Evaluation
This protocol details the preparation and administration of this compound and the subsequent monitoring of its effects on tumor growth.
Materials:
-
This compound compound
-
Vehicle components (e.g., DMSO, corn oil, or 0.5% CMC-Na)
-
Mice with established xenograft tumors
-
Oral gavage needles
-
Calipers
-
Animal balance
Procedure:
-
This compound Formulation:
-
Prepare the dosing solution fresh daily.
-
A suggested vehicle for this compound for oral administration is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) in water.
-
Alternatively, a solution in a mixture of DMSO and corn oil can be used. For example, dissolve this compound in a small amount of DMSO and then dilute with corn oil to the final concentration.
-
-
Dosing:
-
Based on data from other FAK inhibitors, a starting dose for this compound could be in the range of 25-50 mg/kg, administered orally once or twice daily.[6][8]
-
The final dosing regimen should be determined through preliminary tolerability studies.
-
Administer the formulated this compound or vehicle control to the respective groups of mice via oral gavage.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
Record all measurements meticulously.
-
Monitor the general health and behavior of the mice daily.
-
-
Endpoint and Tissue Collection:
-
The study should be terminated when tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).[10]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a secondary endpoint.
-
Tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting for p-FAK) or fixed in formalin for immunohistochemistry.
-
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each time point.
-
Plot the mean tumor volume over time for each group.
-
Calculate the percentage of tumor growth inhibition (TGI) at the end of the study using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups.
-
Conclusion
This compound, as a selective FAK inhibitor, holds promise as a therapeutic agent for cancer. The protocols and information provided herein offer a robust framework for designing and executing preclinical studies to evaluate its efficacy in mouse xenograft models. While direct in vivo data for this compound is currently limited, the provided examples from other FAK inhibitors suggest that targeting this pathway can lead to significant tumor growth inhibition. Careful execution of these protocols will be crucial in elucidating the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subcutaneous xenograft tumor models [bio-protocol.org]
Application Notes and Protocols: BI-4464 as a Ligand for Designing FAK-Targeting PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, migration, proliferation, and survival.[1][2] FAK is often overexpressed in various cancers, making it a compelling target for therapeutic intervention.[3][4] While traditional small-molecule inhibitors can block the kinase activity of FAK, they do not affect its kinase-independent scaffolding functions, which also contribute to tumor progression.[5][6][7][8]
Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of target proteins rather than just inhibiting them.[5][7] A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[9] This tripartite complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[5][9] This approach can eliminate both the enzymatic and scaffolding functions of the target protein.[7][8]
BI-4464 is a highly selective, ATP-competitive inhibitor of FAK.[10][11][12][13] Its demonstrated potency and selectivity make it an excellent candidate ligand for the development of FAK-targeting PROTACs.[10][11] These application notes provide an overview of the FAK signaling pathway, quantitative data on this compound and derived PROTACs, and detailed protocols for the design and evaluation of novel FAK degraders.
Section 1: FAK Signaling Pathway
FAK is a central mediator of signaling from integrins and growth factor receptors.[1][2] Upon engagement of integrins with the extracellular matrix (ECM), FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397).[3][14] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[3][6] The resulting FAK/Src complex then phosphorylates a variety of downstream substrates, including p130Cas and paxillin, to regulate signaling pathways that control cell migration, proliferation, and survival.[1][3][6]
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cutting-Edge FAK-targeting PROTACs: design, synthesis, and biological evaluation [jcps.bjmu.edu.cn]
- 8. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Nordic Biosite [nordicbiosite.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Cell Viability Assay Optimization with BI-4464 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4464 is a potent and highly selective, ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), more commonly known as Focal Adhesion Kinase (FAK).[1][2] With an IC50 value of 17 nM, this compound serves as a critical tool in cancer research and drug development, particularly in studying cellular adhesion, migration, proliferation, and survival.[1][2] FAK is a key mediator of signaling pathways initiated by integrins and growth factor receptors, influencing downstream cascades such as PI3K/AKT and Ras/MEK/ERK.[3][4][5][6] Dysregulation of the FAK signaling pathway is implicated in the progression and metastasis of various cancers, making it a prime target for therapeutic intervention.[6]
These application notes provide a comprehensive guide to optimizing cell viability assays for the in vitro assessment of this compound's cytotoxic and cytostatic effects. Detailed protocols for colorimetric (MTT) and luminescent (CellTiter-Glo®) assays are presented, along with strategies for data interpretation and troubleshooting.
Mechanism of Action of this compound
This compound exerts its effects by inhibiting the autophosphorylation of FAK at Tyrosine 397 (Y397), a critical step in its activation.[5] This inhibition prevents the recruitment of Src family kinases and subsequent phosphorylation of other downstream targets, thereby disrupting the signaling cascades that promote cell survival and proliferation.[3][6]
Data Presentation: Quantitative Summary of this compound Activity
The following tables summarize the inhibitory activity of this compound in various cancer cell lines. This data is crucial for selecting appropriate cell models and designing dose-response experiments.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 |
| Various HCC Lines | Hepatocellular Carcinoma | Proliferation | 18 | ~10 µM (pIC50 ~5)[2] |
| HUVECs (VLP-treated) | - | Viability | 48 | ~0.9 µM[2] |
| BT474 | Breast Cancer | MTT | 24 | Example Data Point |
| SW620 | Colon Cancer | MTT | 24 | Example Data Point |
Table 2: Example Dose-Response Data for a FAK Inhibitor in BT474 Cells (MTT Assay, 24h)
| Concentration (µM) | % Viability (Mean) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.01 | 98.2 | 5.1 |
| 0.1 | 85.7 | 6.2 |
| 1 | 62.1 | 5.5 |
| 5 | 45.3 | 4.8 |
| 10 | 25.9 | 3.9 |
| 20 | 15.4 | 3.1 |
Experimental Protocols
Optimization is key for obtaining reliable and reproducible data in cell viability assays.[7] The following workflow provides a general framework for optimizing your experiments with this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan.[8][9][10] The absorbance of the dissolved formazan is proportional to the number of metabolically active cells.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[8][11]
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at the pre-determined optimal density in 100 µL of complete medium.
-
Include wells for vehicle control (DMSO) and blank (medium only).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9]
-
-
Data Acquisition:
Optimization and Troubleshooting:
-
Cell Density: Ensure cells are in the logarithmic growth phase during the experiment.
-
Interference: Some compounds can directly reduce MTT or alter cellular metabolism, leading to inaccurate results.[12] It is advisable to validate findings with an orthogonal assay.
-
Incomplete Solubilization: Ensure formazan crystals are fully dissolved before reading the plate.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[13][14] The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. This assay is generally more sensitive than colorimetric methods.[15]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well opaque-walled plates (white or black)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
-
Assay Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate it and the lyophilized Substrate to room temperature.
-
Reconstitute the Substrate with the Buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting.
-
-
Luminescence Measurement:
-
After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.[16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Record luminescence using a plate reader.
-
Optimization and Troubleshooting:
-
Signal Stability: The luminescent signal is stable with a half-life of over five hours, allowing for flexibility in reading multiple plates.[13][17]
-
Temperature: Ensure the plate is at a consistent room temperature before reading to avoid temperature gradients that can affect the luciferase reaction.
-
Background Luminescence: Use medium without cells as a blank to subtract background luminescence.
Logical Relationships and Data Analysis
The primary output of these assays is a dose-response curve, from which the IC50 value (the concentration of an inhibitor that reduces the biological response by 50%) is calculated.
By following these optimized protocols and data analysis procedures, researchers can obtain reliable and reproducible data on the efficacy of this compound in various cancer cell models, contributing to a better understanding of its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. goldbio.com [goldbio.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 14. ch.promega.com [ch.promega.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. OUH - Protocols [ous-research.no]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and BI-4464 Inhibition of Focal Adhesion Kinase (FAK)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that control cell survival, proliferation, migration, and invasion.[1] Its overexpression and hyperactivity are frequently observed in a variety of human cancers, making it a compelling target for therapeutic intervention. Two primary strategies for targeting FAK in a research and preclinical setting are genetic knockdown using techniques like lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with small molecules such as BI-4464.
This document provides a detailed comparison of these two methodologies, summarizing their effects on key cellular processes and offering comprehensive protocols for their implementation. The aim is to equip researchers with the necessary information to select the most appropriate FAK-targeting strategy for their experimental needs.
Data Presentation: Lentiviral shRNA Knockdown vs. This compound Inhibition
The following tables summarize the quantitative effects of FAK knockdown and inhibition on various cellular functions. It is important to note that the data is compiled from multiple studies, which may have utilized different cell lines and experimental conditions.
Table 1: Effects on Cell Viability and Proliferation
| Parameter | Lentiviral shRNA FAK Knockdown | This compound Inhibition | Cell Line(s) | Citation(s) |
| IC50 | Not Applicable (genetic knockdown) | 17 nM (enzymatic assay); ~10 µM (antiproliferative in some HCC lines) | Various | [2][3] |
| Cell Viability | Significant reduction in colony formation in FAK-copy-gain breast cancer cells.[1] | Dose-dependent decrease in viability. | Breast Cancer, Hepatocellular Carcinoma (HCC) | [1][2] |
| Apoptosis | Induction of caspase-3 cleavage specifically in FAK-copy-gain breast cancer cells.[1] | Not explicitly detailed for this compound, but other FAK inhibitors induce apoptosis. | Breast Cancer | [1] |
| Tumorsphere Formation | Over 50% inhibition of primary tumorspheres.[4] | Dose-dependent inhibition of tumorsphere formation. | Ovarian Cancer | [4][5] |
Table 2: Effects on Cell Migration and Invasion
| Parameter | Lentiviral shRNA FAK Knockdown | This compound Inhibition | Cell Line(s) | Citation(s) |
| Cell Migration | Significant decrease in migration.[6] | FAK inhibition impairs fibroblast ability to respond to substrate stiffness during migration.[7] | Neuroblastoma, Fibroblasts | [6][7] |
| Cell Invasion | Decreased invasion in neuroblastoma cell lines, more pronounced in MYCN amplified cells.[6] | Reduced invasive capacity in gastrointestinal neuroendocrine tumors.[8] | Neuroblastoma, GI-NETs | [6][8] |
| Wound Healing | Impaired cell migration ability in a scratch assay.[9] | Reduced migration speed by 30-50% in a wound healing assay (using a different FAK inhibitor).[10] | Osteosarcoma, Melanoma | [9][10] |
Table 3: Effects on Downstream Signaling
| Parameter | Lentiviral shRNA FAK Knockdown | This compound Inhibition | Cell Line(s) | Citation(s) |
| p-FAK (Y397) | Significant reduction in FAK autophosphorylation. | Dose-dependent decrease in p-FAK (Y397) expression without affecting total FAK levels.[5] | Ovarian Cancer | [5] |
| PI3K/AKT Pathway | Downregulation of AKT signaling molecules in FAK-copy-gain breast cancer cells.[1] | Inhibition of PI3K/AKT/mTOR signaling pathway.[5][11] | Breast Cancer, Ovarian Cancer | [1][5][11] |
| ERK1/2 Pathway | Suppression of ERK1/2 phosphorylation.[8] | Suppression of ERK1/2 phosphorylation.[8] | GI-NETs | [8] |
| Wnt/β-catenin Pathway | Suppressed Wnt/β-catenin reporter activity by 50%.[4] | Dose-dependent inhibition of Wnt/β-catenin reporter activity.[4] | Breast Cancer | [4] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of FAK
This protocol outlines the steps for transducing adherent mammalian cells with lentiviral particles carrying an shRNA targeting FAK, followed by selection of stable knockdown cells and verification of knockdown.
Materials:
-
FAK shRNA lentiviral particles and non-targeting control shRNA particles
-
Adherent mammalian cells of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Polybrene (8 mg/mL stock solution)
-
Puromycin
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (anti-FAK, anti-p-FAK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
Day 1: Cell Seeding
-
Seed ~2.5 x 10^5 cells per well in a 6-well plate in 2 mL of complete culture medium.
-
Incubate overnight at 37°C with 5% CO2 to allow cells to adhere and reach 50-70% confluency.[12][13]
Day 2: Lentiviral Transduction
-
Thaw FAK shRNA and control shRNA lentiviral particles on ice.
-
In a sterile tube, prepare the transduction medium for each well: 1 mL of complete medium, and Polybrene to a final concentration of 8 µg/mL.[13]
-
Add the desired amount of lentiviral particles to the transduction medium. The multiplicity of infection (MOI) should be optimized for your specific cell line. A good starting point is to test a range of MOIs (e.g., 1, 5, 10).[13][14]
-
Gently aspirate the medium from the cells and replace it with the transduction medium containing the lentiviral particles.
-
Incubate the cells for 18-24 hours at 37°C with 5% CO2.[12]
Day 3: Medium Change
-
After the incubation period, remove the medium containing the lentiviral particles and replace it with 2 mL of fresh complete culture medium. This step is crucial to reduce cytotoxicity from the virus and Polybrene.[12]
Day 4 onwards: Puromycin Selection
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin must be determined empirically for each cell line by performing a kill curve.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.
-
Continue selection until non-transduced control cells are all dead and stable, puromycin-resistant colonies are visible.
Verification of FAK Knockdown by Western Blot:
-
Expand the stable cell pools or individual clones.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting with antibodies against total FAK and a loading control (e.g., GAPDH or β-actin) to confirm the reduction in FAK protein expression compared to the non-targeting control cells.
Protocol 2: this compound Inhibition of FAK
This protocol provides a general method for treating cells with the FAK inhibitor this compound and assessing its effect on cell viability using an MTT assay.
Materials:
-
This compound (stock solution typically in DMSO)
-
Mammalian cells of choice
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
Day 1: Cell Seeding
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line. A typical starting point is 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C with 5% CO2.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the IC50 value.[5]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[2]
Day 4 (for a 48-hour treatment): Cell Viability Assessment (MTT Assay)
-
Add 10 µL of MTT solution to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Visualization of Signaling Pathways and Workflows
Caption: FAK Signaling Pathway.
Caption: Experimental Workflows.
References
- 1. FAK-Copy-Gain Is a Predictive Marker for Sensitivity to FAK Inhibition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibiting FAK–Paxillin Interaction Reduces Migration and Invadopodia-Mediated Matrix Degradation in Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 13. origene.com [origene.com]
- 14. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BI-4464 Technical Support Center: Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of BI-4464, a potent and selective PTK2/FAK protein kinase inhibitor. Adherence to these guidelines is crucial for ensuring the integrity and performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, it is recommended to store solid this compound at -20°C for up to three years.[1][2] For shorter periods, storage at 4°C is also acceptable.[3] Always keep the compound in a tightly sealed container to protect it from moisture.
Q2: What is the recommended procedure for preparing stock solutions of this compound?
A2: this compound is soluble in DMSO and ethanol.[4] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO to the desired concentration. For example, a 25 mg/mL solution in DMSO is equivalent to 45.0 mM.[1] It is advisable to gently warm the solution to 37°C and use sonication to aid dissolution.[5]
Q3: How should I store stock solutions of this compound?
A3: For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][5] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[5][6] Ensure the vials are tightly sealed to prevent solvent evaporation and moisture absorption.
Q4: Can I store this compound solutions at room temperature?
A4: While some supplier data suggests that this compound is stable at room temperature for up to one month, it is best practice to minimize the time that stock solutions are kept at ambient temperatures.[4] For working solutions used in experiments, it is recommended to prepare them fresh from a frozen stock on the day of use.
Q5: I observe precipitation in my this compound stock solution after thawing. What should I do?
A5: If you observe precipitation, gently warm the vial to 37°C and vortex or sonicate until the solid is fully redissolved.[5] To prevent this, ensure that the initial dissolution was complete and consider preparing a slightly lower concentration stock solution if precipitation is a recurring issue. Also, ensure you are using high-quality, anhydrous DMSO, as moisture can reduce solubility.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Review your storage procedures against the recommended guidelines. 2. Prepare a fresh stock solution from solid this compound. 3. Aliquot the new stock solution to minimize freeze-thaw cycles. 4. Perform a quality control experiment (e.g., a dose-response curve) to validate the activity of the new stock. |
| Reduced potency of this compound over time | Gradual degradation of the compound in solution. | 1. Check the age of your stock solution. Do not use solutions stored beyond the recommended periods (6 months at -80°C, 1 month at -20°C).[5][6] 2. Avoid repeated exposure of the stock solution to room temperature. 3. Protect solutions from direct light, as some kinase inhibitors are known to be light-sensitive. |
| Color change in the solid compound or solution | Potential degradation or contamination. | 1. Do not use the compound if a significant color change is observed. 2. Order a new batch of this compound and compare its appearance to the questionable vial. 3. Ensure that storage containers are properly sealed and are made of an inert material. |
Data Presentation: Storage and Stability Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1][2] | Store in a tightly sealed container, protected from moisture. |
| 4°C | Short-term | Keep well-sealed and dry.[3] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[5][6] | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| -20°C | Up to 1 month[5][6] | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.55 mg of this compound (Molecular Weight: 555.55 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid.
-
Vortex the solution until the solid is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Caption: this compound inhibits FAK, a key regulator of cell proliferation and migration.
Caption: Recommended workflow for using this compound in cell-based experiments.
References
- 1. Highly Selective PTK2 Proteolysis Targeting Chimeras to Probe Focal Adhesion Kinase Scaffolding Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. jetir.org [jetir.org]
Interpreting unexpected results in BI-4464 experiments
Welcome to the technical support center for BI-4464 experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered when working with the focal adhesion kinase (FAK) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected anti-proliferative or pro-apoptotic effects of this compound in my cancer cell line, even at concentrations reported in the literature. What could be the reason?
A1: Several factors could contribute to a lack of the expected phenotype:
-
Cell Line Specificity: The anti-proliferative effects of FAK inhibitors can be highly cell-type dependent. Some cell lines may not rely on FAK signaling for survival and proliferation. It is crucial to have a positive control cell line known to be sensitive to FAK inhibition.
-
Redundancy with PYK2: The proline-rich tyrosine kinase 2 (PYK2) is a closely related kinase that can have redundant functions with FAK. If PYK2 is expressed in your cell line, it might compensate for the inhibition of FAK, thus masking the expected phenotype. Consider assessing PYK2 expression and activity.
-
Scaffolding vs. Kinase Activity: FAK has both kinase-dependent and kinase-independent scaffolding functions. This compound is an ATP-competitive inhibitor that primarily targets the kinase activity. It's possible that the scaffolding function of FAK is more critical for the phenotype you are studying.
-
Experimental Conditions: Suboptimal cell culture conditions, such as confluency or serum concentration, can influence the cellular response to FAK inhibition.
-
Compound Inactivity: Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions from a frozen stock for each experiment.
Q2: I am observing an unexpected increase in the phosphorylation of a downstream signaling molecule after this compound treatment. How can I interpret this?
A2: This could be due to several reasons:
-
Feedback Loops: Inhibition of a kinase can sometimes lead to the activation of compensatory feedback loops. For instance, inhibiting the FAK pathway might lead to the upregulation of a parallel signaling pathway that shares some downstream components.
-
Off-Target Effects: Although this compound is reported to be a highly selective FAK inhibitor, the possibility of off-target effects on other kinases cannot be entirely ruled out, especially at higher concentrations.[1] A comprehensive analysis of the signaling network in your specific cell line would be necessary to understand this observation.
-
"Retroactivity" in Signaling: Perturbation of a downstream component in a signaling cascade can sometimes lead to a response in an upstream or parallel component without a direct feedback loop. This phenomenon, known as retroactivity, is a consequence of enzyme sequestration in signaling pathways.
Q3: My Western blot results for p-FAK (Y397) are inconsistent after this compound treatment. What are some common troubleshooting steps?
A3: Inconsistent Western blot results can be frustrating. Here are some key points to check:
-
Lysis Buffer Composition: Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of FAK.
-
Antibody Quality: Use a well-validated antibody specific for the Y397 phosphorylation site of FAK. Check the antibody datasheet for recommended applications and dilutions.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin, or total FAK) to ensure equal protein loading between lanes.
-
Treatment Time and Dose: The dephosphorylation of FAK upon inhibitor treatment can be rapid. Perform a time-course and dose-response experiment to determine the optimal conditions for observing a significant decrease in p-FAK (Y397).
-
Basal Phosphorylation Level: The basal level of FAK activation can vary between cell lines and can be influenced by cell density and adhesion. Ensure your cells are in a consistent state before treatment.
Troubleshooting Guides
Guide 1: Lack of Expected Biological Effect (e.g., No Change in Cell Viability)
| Potential Cause | Suggested Action |
| Cell line is not dependent on FAK kinase activity for survival. | Research the literature for your specific cell line's dependence on the FAK pathway. Use a positive control cell line known to be sensitive to FAK inhibition. |
| Compensatory signaling through PYK2. | Perform a Western blot to check for PYK2 expression in your cell line. If present, consider dual inhibition of FAK and PYK2. |
| This compound degradation or inactivity. | Prepare fresh working solutions from a frozen stock for each experiment. Ensure proper storage of the compound at -20°C or -80°C.[2] |
| Suboptimal experimental parameters. | Optimize inhibitor concentration and incubation time. Ensure consistent cell seeding density and serum conditions. |
| FAK scaffolding function is dominant. | Consider using techniques like siRNA or CRISPR to deplete total FAK protein and compare the phenotype to this compound treatment. |
Guide 2: Inconsistent Western Blot Results for FAK Phosphorylation
| Potential Cause | Suggested Action |
| Suboptimal protein extraction. | Use a lysis buffer containing fresh phosphatase and protease inhibitors. Keep samples on ice throughout the extraction process. |
| Poor antibody performance. | Validate your primary antibody for specificity and sensitivity. Use the recommended antibody dilution and blocking buffer. |
| Issues with protein transfer or detection. | Optimize transfer conditions (time and voltage) based on the molecular weight of FAK. Ensure the detection substrate is fresh and not expired. |
| Variability in basal FAK activation. | Standardize cell culture conditions, including seeding density and time to reach desired confluency, before inhibitor treatment. |
| Incorrect timing of sample collection. | Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to capture the dynamics of FAK dephosphorylation. |
Experimental Protocols
Protocol 1: General Western Blotting for p-FAK (Y397) Inhibition
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a calculated volume of lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total FAK as a loading control.
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example Data for this compound Effect on Cell Viability
| Cell Line | This compound IC50 (µM) | Notes |
| SNU-387 | ~10 | Human hepatocellular carcinoma |
| HUH-1 | ~10 | Human hepatocellular carcinoma |
| Hep3B2.1-7 | ~10 | Human hepatocellular carcinoma |
| HUVEC | ~0.9 | Human umbilical vein endothelial cells (in the presence of VLP)[2] |
Table 2: this compound Properties
| Property | Value |
| Target | PTK2/FAK |
| IC50 | 17 nM[1] |
| Mechanism of Action | ATP competitive inhibitor[1] |
| Molecular Weight | 555.55 g/mol |
| Formula | C28H28F3N5O4 |
| Solubility | Soluble in DMSO |
| Storage | -20°C or -80°C in a sealed container, away from moisture.[2] |
Visualizations
Caption: Simplified FAK signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
How to control for BI-4464 cytotoxicity in long-term assays
Welcome to the technical support center for BI-4464. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the potential cytotoxic effects of this compound in long-term assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective, ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK).[1][2] Its primary mechanism of action is the inhibition of FAK's kinase activity, which plays a crucial role in cell adhesion, migration, proliferation, and survival.[3][4] this compound is also utilized as a PTK2 ligand in the development of Proteolysis Targeting Chimeras (PROTACs), such as BI-3663.[1][5]
Q2: Is this compound expected to be cytotoxic in all cell lines?
A2: Not necessarily. The cytotoxic effects of this compound can be cell-line dependent and are influenced by the specific reliance of a cell line on FAK signaling for survival. Some studies have shown that even with effective depletion of PTK2, pronounced anti-proliferative effects were not observed in certain cell lines during long-term assays.[6] Therefore, it is crucial to determine the baseline sensitivity of your specific cell line to this compound.
Q3: How can I differentiate between a cytotoxic and a cytostatic effect in my long-term assay?
A3: A cytotoxic effect leads to a decrease in the number of viable cells below the initial seeding density, indicating cell death. A cytostatic effect, on the other hand, inhibits cell proliferation, resulting in a plateau or a slower increase in cell number compared to the vehicle control, but not a net loss of cells.[7][8] To distinguish between these two effects, it is essential to include a time-point measurement at the start of the treatment (Day 0) and monitor cell numbers over the entire course of the experiment.
Q4: What is a suitable concentration range for this compound in long-term assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the desired biological outcome. Published studies have used concentrations ranging from 0 to 20 µM for various assay durations.[1] It is recommended to perform a dose-response curve for your specific cell line to determine the IC50 (half-maximal inhibitory concentration) for proliferation and the concentration range that induces the desired effect without causing excessive, acute cytotoxicity.
Q5: How stable is this compound in cell culture medium over several days?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results between replicate wells. | - Uneven cell seeding.- Edge effects in the multi-well plate.- Bubbles in the wells.[9] | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Carefully inspect plates for bubbles and remove them with a sterile pipette tip. |
| Unexpectedly high cytotoxicity at low concentrations. | - Cell line is highly sensitive to FAK inhibition.- Error in compound dilution.- Solvent (e.g., DMSO) toxicity. | - Perform a preliminary dose-response experiment with a wider concentration range.- Prepare fresh serial dilutions and verify calculations.- Include a vehicle control with the highest concentration of the solvent used in the experiment. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). |
| No significant effect on cell viability, even at high concentrations. | - Cell line is resistant to FAK inhibition.- Compound degradation.- Insufficient assay duration. | - Confirm FAK expression and activity in your cell line.- Replenish the medium with fresh this compound every 48-72 hours.- Extend the duration of the assay, as some effects may only become apparent over longer periods. |
| Results from different viability assays (e.g., MTT vs. cell counting) are conflicting. | - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).[10] | - Use orthogonal methods to confirm viability. For example, complement a metabolic assay (MTT, resazurin) with a direct cell counting method (trypan blue exclusion) or a membrane integrity assay (propidium iodide staining). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a 7-Day Proliferation Assay
This protocol is designed to determine the concentration of this compound that inhibits cell proliferation by 50% over a 7-day period.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Sterile multi-well plates (96-well recommended)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting solution (e.g., trypan blue) or a viability assay reagent (e.g., resazurin)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a low density that allows for logarithmic growth over 7 days. The optimal seeding density should be determined empirically for each cell line.
-
Include wells for a Day 0 measurement.
-
-
Compound Preparation and Addition (Day 0):
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting range could be 0.01 µM to 20 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
After allowing cells to adhere overnight (for adherent cells), carefully remove the medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
For the Day 0 plate, quantify the cell number immediately after seeding or on the day of treatment to establish the starting cell population.
-
-
Long-Term Incubation and Media Changes:
-
Incubate the plate at 37°C and 5% CO2.
-
Every 48-72 hours, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound or vehicle control. This ensures a consistent compound concentration throughout the experiment.
-
-
Cell Viability Assessment (Day 7):
-
At the end of the 7-day incubation period, assess cell viability using your chosen method (e.g., resazurin assay, direct cell counting).
-
For a resazurin assay, incubate the cells with the reagent according to the manufacturer's instructions and measure the fluorescence.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Distinguishing Cytotoxic vs. Cytostatic Effects
This protocol uses daily cell counting to monitor the effect of this compound on cell proliferation and viability over time.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding:
-
Seed cells in multiple identical plates (one for each time point) at a low density.
-
-
Compound Addition (Day 0):
-
Treat the cells with a selected range of this compound concentrations (e.g., below, at, and above the IC50) and a vehicle control.
-
-
Daily Cell Counting:
-
Each day, for the duration of the experiment (e.g., 7 days), sacrifice one plate for each treatment condition.
-
Harvest the cells and perform a direct cell count using a method like trypan blue exclusion to determine the number of viable cells.
-
-
Data Analysis:
-
Plot the viable cell number against time (in days) for each concentration of this compound and the vehicle control.
-
A cytostatic effect will be observed as a reduction in the rate of cell proliferation compared to the vehicle control.
-
A cytotoxic effect will be indicated by a decrease in the viable cell number below the initial cell number seeded at Day 0.
-
Visualizations
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differentiation of HL-60 cells distinguishes between cytostatic and cytotoxic effects of the alkylphospholipid ET-18-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ecct-asia.com [ecct-asia.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to BI-4464 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the FAK inhibitor BI-4464 in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound and provides potential solutions.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased sensitivity to this compound (IC50 increase) | Development of acquired resistance. | 1. Confirm resistance by comparing the IC50 of the suspected resistant line to the parental line. A 3- to 10-fold increase is a common indicator of resistance.[1] 2. Investigate potential resistance mechanisms (see FAQ section). 3. Consider combination therapies to overcome resistance. |
| High variability in cell viability assays | Inconsistent cell seeding density or drug concentration. | 1. Optimize cell seeding density to ensure logarithmic growth throughout the experiment.[2][3] 2. Prepare fresh drug dilutions for each experiment. 3. Ensure proper mixing of reagents and uniform cell distribution in plates. |
| No observable effect of this compound on cell proliferation | Intrinsic resistance to FAK inhibition. | 1. Verify FAK expression and phosphorylation in the cell line. 2. Assess the activity of downstream FAK signaling pathways (e.g., PI3K/AKT, MAPK). 3. Consider screening alternative cell lines known to be sensitive to FAK inhibitors. |
| Cell morphology changes unrelated to apoptosis | Off-target effects or cellular stress. | 1. Titrate this compound concentration to the lowest effective dose. 2. Ensure the final DMSO concentration is not exceeding 0.1%-0.5%. 3. Monitor for signs of contamination. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a highly selective, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), also known as PTK2. It has an in vitro IC50 value of 17 nM for FAK. By inhibiting FAK, this compound can disrupt downstream signaling pathways involved in cell survival, proliferation, migration, and adhesion.
2. How can I determine if my cancer cell line has developed resistance to this compound?
The most common method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value (typically 3-fold or higher) suggests the development of acquired resistance.[1]
3. What are the potential mechanisms of acquired resistance to FAK inhibitors like this compound?
While specific mechanisms for this compound are still under investigation, resistance to kinase inhibitors can arise from:
-
Target alteration: Mutations in the FAK gene that prevent this compound binding.
-
Bypass signaling: Upregulation of alternative signaling pathways that compensate for FAK inhibition (e.g., activation of other tyrosine kinases).
-
Drug efflux: Increased expression of drug transporters that pump this compound out of the cell.
-
Epigenetic modifications: Changes in gene expression that promote cell survival in the presence of the drug.
4. How can I generate a this compound-resistant cell line for my studies?
A common method is through continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over several months.[1][4][5] This process selects for cells that can survive and proliferate in the presence of the drug.
5. What are some strategies to overcome this compound resistance?
-
Combination Therapy: Combining this compound with inhibitors of bypass signaling pathways or with cytotoxic chemotherapy may be effective.
-
PROTACs: this compound has been used as a ligand to create Proteolysis Targeting Chimeras (PROTACs), which lead to the degradation of the FAK protein rather than just its inhibition. This can be a strategy to overcome resistance mechanisms related to target mutation.
-
Alternative FAK inhibitors: Using a different FAK inhibitor with a distinct binding mode might be effective against certain resistance mutations.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cancer Cell Line
This protocol describes a stepwise method for developing a this compound resistant cell line.
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Cell counting apparatus
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).[5]
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by 1.5- to 2-fold.[5]
-
Repeat and Monitor: Continue this stepwise increase in drug concentration over several months. Monitor the cells for changes in morphology and proliferation rate.
-
Confirm Resistance: Periodically, perform a cell viability assay to determine the IC50 of the treated cells compared to the parental line. A stable, significant increase in IC50 indicates the establishment of a resistant cell line.
-
Cryopreservation: Once a resistant line is established, cryopreserve aliquots for future experiments.
Protocol 2: Cell Viability Assay to Determine IC50
This protocol outlines the steps for a standard cell viability assay to measure the potency of this compound.
Materials:
-
Parental and/or resistant cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (serial dilutions)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).
-
Add Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Read Plate: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Quantitative Data
The following table provides representative data on the shift in IC50 values that might be observed in a cell line that has developed resistance to a FAK inhibitor.
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Parental Line | This compound | 25 | 1 |
| Resistant Sub-line | This compound | 275 | 11 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.
Visualizations
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway leading to cell migration and survival.
Experimental Workflow for Generating Resistant Cell Lines
Caption: Workflow for the generation of this compound resistant cancer cell lines.
Troubleshooting Logic for Decreased this compound Sensitivity
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. pharmacology - Defining Resistance and Sensitivity Thresholds for IC50 - Biology Stack Exchange [biology.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BI-4464-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of BI-4464-based Proteolysis Targeting Chimeras (PROTACs).
Section 1: Troubleshooting Poor Cell Permeability
Low intracellular concentration is a common hurdle in the development of potent PROTACs. This section provides a structured approach to diagnosing and resolving poor cell permeability of your this compound-based PROTACs.
Initial Assessment of Cell Permeability
If your this compound-based PROTAC shows low efficacy in cellular assays, the first step is to determine if poor cell permeability is the underlying cause.
Question: My this compound-based PROTAC is potent in biochemical assays but shows weak or no activity in cell-based assays. How do I confirm if this is a permeability issue?
Answer: To confirm a permeability issue, you can perform a comparative activity assay using intact and permeabilized cells. A significant increase in potency in permeabilized cells strongly suggests that the compound has poor membrane translocation.
Experimental Workflow: Intact vs. Permeabilized Cell Assay
Caption: Workflow for comparing PROTAC activity in intact vs. permeabilized cells.
Strategies for Enhancing Cell Permeability
Once poor permeability is confirmed, several strategies can be employed to improve the cellular uptake of your this compound-based PROTAC.
Question: What molecular modifications can I make to my this compound-based PROTAC to improve its cell permeability?
Answer: Several rational design strategies can enhance PROTAC permeability:
-
Linker Optimization: The linker is a critical determinant of a PROTAC's physicochemical properties.[1]
-
Reduce Polarity: Replace polar functional groups (e.g., amides, ethers) with less polar moieties (e.g., alkanes, esters). An amide-to-ester substitution can be a simple and effective strategy.
-
Introduce Intramolecular Hydrogen Bonding: Design the linker to promote intramolecular hydrogen bonds, which can shield polar groups and reduce the molecule's overall polarity, effectively making it more compact.
-
Modify Linker Length and Rigidity: Systematically vary the linker length and incorporate rigid elements (e.g., phenyl rings) to optimize the balance between conformational flexibility and pre-organization for membrane passage.
-
-
Prodrug Approach: Masking polar functional groups with cleavable moieties can enhance membrane permeability. These masking groups are then removed by intracellular enzymes to release the active PROTAC.
-
"Chameleonic" Properties: Design PROTACs that can adopt different conformations in aqueous versus lipid environments. In a nonpolar environment like the cell membrane, the PROTAC can fold to minimize its polar surface area.[2]
Question: Are there formulation strategies to improve the delivery of my PROTAC?
Answer: Yes, formulation strategies can significantly improve the bioavailability of PROTACs with poor solubility and permeability. These include:
-
Nanoformulations: Encapsulating the PROTAC in lipid-based nanoparticles or polymeric micelles can facilitate cellular uptake.
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can enhance its solubility and dissolution rate.
Section 2: FAQs - Experimental Design and Troubleshooting
This section addresses frequently asked questions regarding the experimental design and troubleshooting of this compound-based PROTAC studies.
General PROTAC Experimentation
Question: What are the essential control experiments when evaluating a new this compound-based PROTAC?
Answer: The following controls are crucial for validating the mechanism of action of your PROTAC:
-
Negative Control PROTAC: Synthesize a stereoisomer of your PROTAC that does not bind to the E3 ligase. This control should not induce degradation of the target protein.
-
E3 Ligase Ligand Competition: Pre-treat cells with an excess of the free E3 ligase ligand (e.g., pomalidomide for CRBN) before adding your PROTAC. This should block the degradation of the target protein.
-
Proteasome Inhibitor: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132 or carfilzomib). This should prevent the degradation of the target protein, leading to an accumulation of ubiquitinated FAK.
-
Target Ligand Competition: Pre-treat cells with an excess of the free target ligand (this compound) before adding your PROTAC. This should also block target degradation.
Question: I am observing a "hook effect" with my PROTAC. What is it and how can I mitigate it?
Answer: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This is due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that cannot lead to ubiquitination. To mitigate this, it is essential to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.
This compound-Specific Questions
Question: What is the mechanism of action of this compound?
Answer: this compound is a highly selective, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), also known as PTK2.[3][4] It binds to the kinase domain of FAK with high affinity.[3] In the context of a PROTAC, this compound serves as the warhead that recruits FAK to the E3 ligase for subsequent ubiquitination and proteasomal degradation.
Question: What is the FAK signaling pathway?
Answer: FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. Upon activation by integrin clustering or growth factor receptors, FAK autophosphorylates at Tyr397, creating a docking site for Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream targets, regulating key cellular processes such as cell adhesion, migration, proliferation, and survival.
FAK Signaling Pathway
Caption: Simplified diagram of the FAK signaling pathway.
Section 3: Data Presentation
This section provides quantitative data on the permeability of a known this compound-based PROTAC, BI-3663, to serve as a benchmark for your own experimental results.
Table 1: Physicochemical and Permeability Properties of BI-3663
| Parameter | Value |
| Molecular Weight (Da) | 918 |
| Solubility @ pH 6.8 (µg/mL) | <1 |
| Caco-2 Permeability A to B (10⁻⁶ cm/s) | <0.1 |
| Caco-2 Permeability B to A (10⁻⁶ cm/s) | 2.5 |
| Caco-2 Efflux Ratio | >25 |
Data obtained from the supplementary information of Popow et al., J Med Chem. 2019, 62(5):2508-2520.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments to assess the permeability and efficacy of your this compound-based PROTACs.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plate (non-binding surface)
-
Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the Filter Plate: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire filter is coated.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the Donor Solution: Dilute the test compound stock solution in PBS to a final concentration of 10-50 µM.
-
Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate, ensuring the bottom of the filters makes contact with the buffer in the acceptor wells.
-
Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Papp (cm/s) = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_equilibrium])
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
Area = Filter area
-
Time = Incubation time
-
[C_A] = Compound concentration in acceptor well
-
[C_equilibrium] = Theoretical equilibrium concentration
-
Caco-2 Cell Permeability Assay
Objective: To evaluate the permeability and efflux of a compound across a monolayer of Caco-2 cells, which mimics the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Lucifer yellow (for monolayer integrity check)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer. Alternatively, perform a Lucifer yellow rejection assay. Only use monolayers with acceptable integrity.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the test compound (diluted in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Add the test compound (diluted in HBSS) to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate Papp for both A to B and B to A directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt = Rate of compound appearance in the receiver chamber
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor chamber
-
-
Calculate the Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
-
Western Blot for PROTAC-Mediated FAK Degradation
Objective: To quantify the degradation of FAK protein in response to treatment with a this compound-based PROTAC.
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FAK and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FAK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the FAK signal to the loading control. Calculate the percentage of FAK degradation relative to the vehicle control.
References
- 1. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Validating FAK Degradation with BI-4464-based PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working on the validation of Focal Adhesion Kinase (FAK) degradation using PROTACs built with the BI-4464 ligand.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a this compound-based PROTAC and how does it function?
A Proteolysis-Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins from the cell.[1] A this compound-based PROTAC specifically targets Focal Adhesion Kinase (FAK). It consists of three parts:
-
A FAK-binding ligand: In this case, this compound, which is a selective inhibitor of FAK.[2][3]
-
An E3 Ubiquitin Ligase ligand: This part recruits an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[4]
-
A chemical linker: This connects the FAK ligand and the E3 ligase ligand.
The PROTAC works by forming a ternary complex, bringing FAK and the E3 ligase into close proximity.[1][5] This proximity allows the E3 ligase to tag FAK with ubiquitin molecules. The polyubiquitinated FAK is then recognized and destroyed by the cell's natural waste disposal system, the proteasome.[1]
Q2: What is the key difference between a FAK inhibitor (like this compound) and a FAK PROTAC?
A FAK inhibitor, such as this compound, functions by binding to the kinase domain of the FAK protein and blocking its catalytic activity (an "occupancy-driven" mechanism).[6] However, it leaves the FAK protein intact, allowing it to perform non-kinase scaffolding functions.[7][8] In contrast, a FAK PROTAC induces the complete removal of the FAK protein from the cell, thereby eliminating both its kinase and scaffolding functions.[7][8] This can lead to different and potentially more profound biological outcomes compared to kinase inhibition alone.[4]
Q3: What are the essential validation steps to confirm PROTAC-mediated FAK degradation?
Validating that your PROTAC is working as intended requires a series of control experiments:
-
Confirm Protein Loss: Use Western Blot to show a dose- and time-dependent reduction in FAK protein levels.[9]
-
Rule out Transcriptional Effects: Use qPCR to confirm that FAK mRNA levels are unchanged, proving the protein loss is post-translational.[10]
-
Confirm Proteasome-Dependence: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of FAK protein levels indicates that degradation is mediated by the proteasome.[9]
-
Confirm E3 Ligase-Dependence: Co-treat cells with your PROTAC and an excess of the free E3 ligase ligand (e.g., pomalidomide for CRBN). Competition for the E3 ligase should prevent ternary complex formation and rescue FAK levels.
-
Assess Downstream Pathways: Check for reduced phosphorylation of FAK substrates like Paxillin (pPaxillin) or downstream effectors like Akt (pAkt) to confirm functional consequences of FAK removal.[11][12]
Q4: What is the "hook effect" in PROTAC experiments?
The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of a PROTAC.[13] This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-FAK and PROTAC-E3 ligase) rather than the productive ternary complex (FAK-PROTAC-E3 ligase) required for ubiquitination.[13][14] To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.
Section 2: Troubleshooting Guide
Problem 1: I am not observing any FAK degradation after treating my cells.
| Possible Cause | Suggested Solution & Rationale |
| Poor Cell Permeability | PROTACs are large molecules and may have poor membrane permeability.[14][15] Solution: Perform a cellular thermal shift assay (CETSA) or a nanoBRET target engagement assay to confirm the PROTAC is entering the cell and binding to FAK. Consider optimizing the linker or using formulation strategies to improve bioavailability. |
| Low E3 Ligase Expression | The chosen cell line may have low endogenous expression of the E3 ligase (e.g., CRBN, VHL) that your PROTAC recruits. Solution: Use Western Blot or qPCR to verify the expression level of the relevant E3 ligase in your cell model. Choose a cell line with robust expression if necessary. |
| Unstable Ternary Complex | The specific geometry of your PROTAC (linker length, attachment points) may not support stable ternary complex formation.[16] Solution: This is a key challenge in PROTAC design.[17] If possible, test analogs with different linkers. Biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to measure ternary complex formation and cooperativity in vitro.[18] |
| PROTAC Instability | The PROTAC molecule may be unstable in your cell culture media or may have precipitated from your stock solution. Solution: Always prepare fresh dilutions from a validated stock solution for each experiment. Check the solubility of your compound in the final assay medium. This compound stock solutions are stable for up to 6 months at -80°C.[2] |
Problem 2: FAK is degraded, but I don't see the expected downstream effect (e.g., no change in cell viability).
| Possible Cause | Suggested Solution & Rationale |
| Cellular Compensation | Cells may activate compensatory signaling pathways to overcome the loss of FAK. The related kinase Pyk2 is a common compensatory mechanism. Solution: Perform a broader analysis of signaling pathways using phosphoproteomics or Western blotting for key compensatory proteins like Pyk2. |
| Lack of Dependence on FAK | The specific cancer cell line or biological context you are studying may not be highly dependent on FAK for survival or the measured phenotype. Some studies have shown that even with efficient FAK degradation, the impact on cell proliferation was minimal.[19] Solution: Compare the phenotypic effect of your degrader to the parent inhibitor (this compound) and other known FAK inhibitors. Test your PROTAC in 3D culture models, which may show greater dependence on FAK-mediated adhesion.[4] |
| Transient Degradation | The degradation of FAK may not be sustained long enough to produce a phenotypic change, as the cell continues to synthesize new FAK protein. Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to understand the kinetics of FAK degradation and recovery. The recovery of FAK levels after PROTAC washout can occur within a week in vitro.[12] |
Section 3: Key Experimental Protocols
Protocol 1: Western Blot Analysis for FAK Degradation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of concentrations of your this compound-based PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with a primary antibody against total FAK overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the FAK signal to the loading control. Compare the normalized FAK levels in PROTAC-treated samples to the vehicle control.
Protocol 2: Proteasome Inhibition Assay to Confirm Mechanism
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle for 1-2 hours.
-
Add your this compound-based PROTAC at a concentration known to cause degradation (e.g., DC90) to the pre-treated cells.
-
Incubate for the standard treatment duration (e.g., 24 hours).
-
Harvest cell lysates and perform Western Blot analysis for FAK as described in Protocol 1.
-
Expected Result: The MG132-treated sample should show a significantly higher level of FAK protein compared to the sample treated with the PROTAC alone, indicating that degradation was blocked.
Section 4: Quantitative Data Summary
Table 1: Properties of FAK-Targeting Compounds
| Compound Name | Type | Target(s) | IC50 / DC50 | E3 Ligase Recruited | Reference |
| This compound | Inhibitor | PTK2/FAK | IC50: 17 nM | N/A | [2][3] |
| BI-3663 | PROTAC | PTK2/FAK | DC50: ~30 nM (in HCC cells) | Cereblon (CRBN) | [20] |
| BI-0139 | PROTAC | PTK2/FAK | Data not specified | VHL | [4] |
| FC-11 | PROTAC | PTK2/FAK | DC50: Picomolar range | Cereblon (CRBN) | [6][12] |
| PROTAC-3 | PROTAC | FAK | DC50: 3.0 nM | VHL | [7][11] |
Note: FC-11 and PROTAC-3 are based on different FAK inhibitor warheads (PF562271 and Defactinib, respectively) but are included for comparison of potency.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. seranovo.com [seranovo.com]
- 16. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of BI-4464 and Defactinib for FAK Inhibition in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical therapeutic target in oncology, particularly in breast cancer, where its overexpression is linked to tumor progression, metastasis, and resistance to therapy. This guide provides a detailed comparison of two prominent FAK inhibitors, BI-4464 and defactinib, summarizing their performance based on available preclinical data.
At a Glance: this compound vs. Defactinib
| Feature | This compound | Defactinib (VS-6063) |
| Mechanism of Action | Highly selective, ATP-competitive FAK inhibitor. | Potent, selective, and orally bioavailable dual inhibitor of FAK and Proline-rich tyrosine kinase 2 (Pyk2). |
| Potency (IC50 vs. FAK) | 17 nM | 0.6 nM |
| Selectivity | Highly selective for FAK. | Dual inhibitor of FAK and Pyk2. |
| Preclinical Efficacy in Breast Cancer | Limited specific data available in breast cancer models. Primarily investigated as a ligand for PROTACs. | Demonstrated efficacy in reducing cancer stem cell populations in Triple-Negative Breast Cancer (TNBC) models, inhibiting tumor growth, and showing synergy with chemotherapy. |
Delving into the Mechanisms: How They Inhibit FAK
Both this compound and defactinib function as ATP-competitive inhibitors, targeting the kinase domain of FAK to block its catalytic activity. By doing so, they prevent the autophosphorylation of FAK at tyrosine 397 (Y397), a critical event for the recruitment of Src family kinases and the subsequent activation of downstream signaling pathways pivotal for cancer cell survival, proliferation, migration, and invasion.
Defactinib's dual inhibition of FAK and the closely related kinase Pyk2 may offer a broader therapeutic window, as Pyk2 has also been implicated in cancer progression. Conversely, the high selectivity of this compound for FAK could potentially lead to a more targeted therapeutic effect with fewer off-target toxicities.
FAK Signaling Pathway in Breast Cancer
FAK acts as a central hub, integrating signals from integrins and growth factor receptors to modulate key cellular processes that drive breast cancer progression. Upon activation, FAK initiates a cascade of signaling events, primarily through the PI3K/AKT/mTOR and Ras/Raf/MAPK/ERK pathways.
Preclinical Efficacy in Breast Cancer Models
Defactinib: Targeting the Roots of Breast Cancer
Defactinib has been more extensively studied in the context of breast cancer. A notable finding is its ability to preferentially target cancer stem cells (CSCs) in preclinical models of triple-negative breast cancer (TNBC). CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and relapse. By targeting this resilient cell population, defactinib may offer a more durable anti-tumor response.
In a study utilizing an MDA-MB-231 human TNBC xenograft model, oral administration of defactinib led to a reduction of CSCs in tumors. Furthermore, defactinib has shown synergistic effects when combined with standard-of-care chemotherapies like paclitaxel, suggesting its potential to overcome chemoresistance.
This compound: A Highly Selective Tool
Specific experimental data on the efficacy of this compound as a standalone agent in breast cancer cell lines or animal models is limited in publicly available literature. Much of the research involving this compound has focused on its utility as a high-affinity ligand for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that induce the degradation of target proteins rather than just inhibiting them. The high selectivity of this compound makes it an excellent candidate for this application, offering a different therapeutic strategy for targeting FAK.
Experimental Methodologies: A Closer Look
The following outlines typical experimental protocols used to evaluate FAK inhibitors in breast cancer research.
General Experimental Workflow for FAK Inhibitor Evaluation
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or defactinib for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.
Transwell Migration Assay
-
Cell Preparation: Breast cancer cells are serum-starved for 24 hours.
-
Seeding: Cells (e.g., 5 x 10^4) in serum-free media containing the FAK inhibitor or vehicle are seeded into the upper chamber of a Transwell insert (8 µm pore size).
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Incubation: The plate is incubated for 16-24 hours at 37°C.
-
Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.
Western Blot Analysis
-
Cell Lysis: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against pFAK (Y397), total FAK, pAKT, and total AKT overnight at 4°C.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) system.
Orthotopic Xenograft Mouse Model
-
Cell Implantation: Human breast cancer cells (e.g., 1 x 10^6 MDA-MB-231) are injected into the mammary fat pad of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and dosed orally with vehicle, this compound, or defactinib daily.
-
Tumor Monitoring: Tumor volume is measured 2-3 times per week with calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for immunohistochemical analysis of biomarkers such as pFAK, Ki-67 (proliferation), and CD31 (angiogenesis).
Conclusion
Both this compound and defactinib are potent inhibitors of FAK with distinct profiles. Defactinib's dual FAK/Pyk2 inhibition and demonstrated efficacy in breast cancer preclinical models, particularly against cancer stem cells, position it as a promising therapeutic agent. This compound's high selectivity for FAK makes it a valuable tool for targeted FAK inhibition and a strong candidate for the development of next-generation therapies like PROTACs. The choice between these inhibitors will depend on the specific research question and therapeutic strategy. Further head-to-head comparative studies in relevant breast cancer models are warranted to fully elucidate their relative advantages.
A Head-to-Head Comparison of BI-4464 and FAK PROTACs for FAK Protein Degradation
For Immediate Release
In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical node in tumor progression, mediating cellular adhesion, migration, and survival. Consequently, the development of potent FAK inhibitors is of paramount interest to the research community. This guide provides a detailed comparison of two distinct strategies to neutralize FAK: the small molecule inhibitor BI-4464 and the targeted protein degradation approach employing FAK Proteolysis Targeting Chimeras (PROTACs), with a focus on BI-3663, a PROTAC derived from this compound.
Executive Summary
This guide delves into the mechanistic differences, comparative efficacy, and experimental considerations when choosing between this compound and FAK PROTACs for FAK-centric cancer research. While both molecules effectively target FAK, their downstream cellular consequences can differ significantly. This compound acts as a conventional ATP-competitive inhibitor, blocking the kinase activity of FAK. In contrast, FAK PROTACs, such as BI-3663, are bifunctional molecules that induce the degradation of the entire FAK protein, thereby eliminating both its kinase and scaffolding functions. Experimental evidence suggests that while FAK degradation is achieved with PROTACs, this does not always translate to superior anti-proliferative effects compared to kinase inhibition alone.
Mechanism of Action
This compound: A Selective FAK Kinase Inhibitor
This compound is a highly selective, ATP-competitive inhibitor of FAK, effectively blocking its kinase activity with high potency.[1][2] By occupying the ATP-binding pocket, this compound prevents the phosphorylation of FAK and its downstream substrates, thereby disrupting signaling pathways that control cell survival, proliferation, and motility.
FAK PROTACs: Inducing Targeted Protein Degradation
FAK PROTACs represent a novel therapeutic modality designed to eliminate the FAK protein entirely. These chimeric molecules consist of a ligand that binds to FAK (such as this compound), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). This ternary complex formation triggers the ubiquitination of FAK, marking it for degradation by the proteasome. This approach not only abrogates FAK's kinase activity but also its non-enzymatic scaffolding functions, which are crucial for the assembly of signaling complexes.[3][4]
Performance Comparison: this compound vs. FAK PROTAC (BI-3663)
The following tables summarize the available quantitative data comparing the performance of this compound and the FAK PROTAC BI-3663.
Table 1: In Vitro Potency
| Compound | Target | Mechanism of Action | IC50 (FAK Kinase Inhibition) | DC50 (FAK Degradation) |
| This compound | FAK | Kinase Inhibition | 17 nM[1] | N/A |
| BI-3663 | FAK | Protein Degradation | 18 nM[1][5] | 30 nM (median across 11 HCC cell lines)[1][2][5] |
Table 2: Anti-Proliferative Activity in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | This compound (pIC50) | BI-3663 (pIC50) |
| SNU387 | < 5.0 | < 5.0 |
| HUH-1 | < 5.0 | < 5.0 |
| Hep3B2.1-7 | 5.1 | 5.2 |
| HepG2 | < 5.0 | < 5.0 |
| SK-Hep1 | < 5.0 | < 5.0 |
| HLF | < 5.0 | < 5.0 |
| SNU-398 | < 5.0 | < 5.0 |
| HUCCT1 | < 5.0 | < 5.0 |
| HLE | < 5.0 | < 5.0 |
| HuH7 | < 5.0 | < 5.0 |
| SNU-423 | < 5.0 | < 5.0 |
Data adapted from Popow J, et al. J Med Chem. 2019.[2]
Key Findings from Comparative Studies:
-
FAK Degradation vs. Kinase Inhibition: BI-3663, a PROTAC utilizing this compound as the FAK-binding moiety, effectively degrades FAK protein in various cell lines.[1][2]
-
Anti-Proliferative Effects: Despite efficient FAK degradation, BI-3663 did not demonstrate more potent anti-proliferative activity compared to its parent inhibitor, this compound, in a panel of eleven HCC cell lines.[2] This suggests that in these contexts, the kinase-independent scaffolding function of FAK may be less critical for cell proliferation.
-
Cell Viability in Other Cancers: In studies on breast and skin cancer cell lines, the FAK-degrading PROTAC BI-3663 showed minimal effects on cell viability, with high IC50 values, even with successful FAK protein degradation.[6]
Visualizing the Mechanisms and Pathways
Diagram 1: Mechanism of Action - this compound vs. FAK PROTAC
Caption: Mechanisms of this compound and FAK PROTAC.
Diagram 2: FAK Signaling Pathway
Caption: Simplified FAK signaling cascade.
Experimental Protocols
1. Western Blot for FAK Degradation
-
Objective: To determine the extent of FAK protein degradation following treatment with a FAK PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of FAK PROTAC (e.g., BI-3663) or this compound as a control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against FAK overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Densitometry: Quantify the band intensities to determine the percentage of FAK degradation relative to the vehicle-treated control.
-
2. Transwell Cell Migration and Invasion Assay
-
Objective: To assess the effect of this compound and FAK PROTAC on the migratory and invasive potential of cancer cells.
-
Methodology:
-
Cell Preparation: Culture cells to sub-confluency and serum-starve them overnight.
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, use uncoated inserts.
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing the test compounds (this compound or FAK PROTAC) and seed them into the upper chamber of the Transwell inserts.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plates for a period sufficient for cell migration or invasion (typically 12-48 hours).
-
Cell Staining and Counting: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Quantification: Count the stained cells in several random fields under a microscope. The results can be expressed as the percentage of migrated/invaded cells compared to the control.
-
3. 3D Spheroid Culture and Viability Assay
-
Objective: To evaluate the impact of this compound and FAK PROTAC on the viability of cells grown in a more physiologically relevant 3D culture model.
-
Methodology:
-
Spheroid Formation: Seed a single-cell suspension in an ultra-low attachment round-bottom plate. Centrifuge the plate briefly to facilitate cell aggregation at the bottom of the wells. Incubate for 2-4 days to allow for spheroid formation.
-
Compound Treatment: Once spheroids have formed, carefully add the desired concentrations of this compound or FAK PROTAC to the culture medium.
-
Viability Assessment: After the desired treatment period (e.g., 72 hours), assess cell viability using a 3D-compatible assay such as CellTiter-Glo® 3D. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the percentage of cell viability.
-
Conclusion
The choice between this compound and a FAK PROTAC for targeting FAK-dependent cancers is nuanced and context-dependent. This compound offers a straightforward approach to inhibit FAK's kinase activity. FAK PROTACs, such as BI-3663, provide a more comprehensive blockade by inducing the degradation of the entire FAK protein, thereby eliminating both its enzymatic and scaffolding functions.
While the degradation approach is mechanistically more thorough, current evidence, particularly from studies in hepatocellular carcinoma, indicates that this does not automatically confer a superior anti-proliferative advantage over a potent kinase inhibitor like this compound.[2] This highlights the complexity of FAK signaling and suggests that the relative importance of its kinase versus scaffolding functions may vary between different cancer types and cellular contexts.
For researchers investigating the specific roles of FAK's scaffolding functions in processes like cell migration and invasion, FAK PROTACs represent an invaluable tool. However, for studies primarily focused on the consequences of inhibiting FAK's kinase activity on cell proliferation, a highly selective inhibitor like this compound may be equally, if not more, effective in certain models. Future studies directly comparing these modalities in a broader range of cancer models will be crucial for delineating the optimal therapeutic strategy for targeting FAK.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Head-to-Head In Vivo Comparison: BI-4464 vs. VS-4718 in Preclinical Models
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical node in tumor progression, mediating cellular adhesion, migration, proliferation, and survival. Two prominent small molecule inhibitors targeting FAK, BI-4464 and VS-4718, have garnered attention within the research community. This guide provides a comprehensive head-to-head comparison of their in vivo performance, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound and VS-4718 are both potent inhibitors of FAK, a non-receptor tyrosine kinase frequently overexpressed in various cancers. While both compounds exhibit low nanomolar IC50 values against FAK in biochemical assays, a direct head-to-head in vivo comparison has not been reported in the available scientific literature. This guide synthesizes the existing preclinical in vivo data for each compound individually to provide a comparative perspective.
Extensive in vivo data is available for VS-4718, demonstrating its anti-tumor activity in a range of xenograft models. In contrast, published in vivo studies on this compound predominantly feature its use as a FAK-binding ligand in the context of Proteolysis Targeting Chimeras (PROTACs). Standalone in vivo efficacy data for this compound as a single agent is limited in the public domain.
Mechanism of Action: Targeting the FAK Signaling Pathway
Both this compound and VS-4718 are ATP-competitive inhibitors of FAK. By binding to the kinase domain of FAK, they prevent its autophosphorylation at tyrosine 397 (Tyr397), a critical step for FAK activation and the recruitment of downstream signaling molecules such as Src, PI3K, and MAPK. The inhibition of this pathway ultimately leads to reduced cell proliferation, migration, and invasion, and can induce apoptosis.
Caption: FAK signaling pathway and points of inhibition by this compound and VS-4718.
In Vitro Potency
| Compound | Target | IC50 (nM) | Reference |
| This compound | FAK/PTK2 | 17 | [1] |
| VS-4718 | FAK | 1.5 | [2] |
In Vivo Studies: A Comparative Overview
As previously noted, direct comparative in vivo studies are lacking. The following sections summarize the available data for each compound.
This compound: In Vivo Data as a PROTAC Component
The majority of in vivo research involving this compound has utilized it as the FAK-binding component of PROTACs, such as BI-3663 and BI-0139. These studies have demonstrated that PROTACs incorporating this compound can effectively induce the degradation of FAK in vivo. However, a study noted that two different PROTACs based on this compound did not show a significant impact on the proliferation of twelve hepatocellular carcinoma (HCC) cell lines[3]. This observation may indirectly suggest that FAK inhibition by this compound alone might have limited single-agent efficacy in these specific models, though further studies with this compound as a standalone agent would be necessary to confirm this.
VS-4718: In Vivo Efficacy in Xenograft Models
VS-4718 has been evaluated more extensively as a single agent in various preclinical xenograft models.
Table 1: Summary of In Vivo Studies with VS-4718
| Tumor Type | Model | Dosing Regimen | Key Findings | Reference |
| Pediatric Solid Tumors | Patient-Derived Xenografts (PDX) | 50 mg/kg, oral, twice daily for 21 days | Induced significant differences in event-free survival in 18 of 36 solid tumor xenografts, but no tumor regression was observed.[4][5] | [4][5][6][7] |
| Uveal Melanoma | 92.1 and OMM1.3 cell line xenografts | 50 mg/kg, oral, daily | As a single agent, induced tumor stasis.[8] | [8] |
| Acute Myeloid Leukemia (AML) | MV-4-11 cell line xenograft | 75 mg/kg, oral, twice daily for 14 days | Caused a 50% delay in tumor growth and extended median survival.[8] | [8] |
| Breast Cancer | MDA-MB-231 orthotopic xenograft | Oral administration (dose not specified) | Reduced the number of aldehyde dehydrogenase 1 (ALDH1)-positive cancer stem cells. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for xenograft studies involving VS-4718.
General Xenograft Model Protocol (for VS-4718)
Caption: A generalized workflow for in vivo xenograft studies.
Detailed Protocol for Pediatric Solid Tumor PDX Models with VS-4718:
-
Animal Models: CB17SC scid-/- mice were used for solid tumors. All experiments were conducted under approved institutional animal care and use committee (IACUC) protocols.
-
Xenograft Establishment: Patient-derived solid tumor tissues were propagated in the mice.
-
Drug Formulation and Administration: VS-4718 was formulated in 0.5% carboxymethylcellulose with 0.1% Tween 80 and administered orally at a dose of 50 mg/kg twice daily for 21 consecutive days.[4]
-
Efficacy Evaluation: The primary endpoint was event-free survival, defined as the time for the tumor volume to reach four times the volume at the start of treatment.
Detailed Protocol for Uveal Melanoma Xenograft Model with VS-4718:
-
Cell Lines and Animal Models: 92.1 or OMM1.3 human uveal melanoma cells were used. SCID-NOD mice were injected subcutaneously with 2-2.5 million cells.[8]
-
Drug Formulation and Administration: VS-4718 was prepared in 0.5% carboxymethylcellulose and 0.1% Tween 80 in sterile water and administered orally at a dose of 50 mg/kg.[8]
-
Tumor Growth Monitoring: Tumor dimensions were measured twice weekly, and tumor volume was calculated.
-
Data Analysis: Changes in tumor volume over time were analyzed to determine treatment efficacy.
Conclusion and Future Directions
This comparative guide highlights the current state of in vivo preclinical data for the FAK inhibitors this compound and VS-4718. While both are potent inhibitors of FAK, the available in vivo data is significantly more comprehensive for VS-4718, demonstrating its activity across a variety of tumor models. The lack of standalone in vivo efficacy data for this compound makes a direct comparison challenging and underscores a key data gap.
For researchers considering these inhibitors for in vivo studies, VS-4718 has a more established profile with published dosing and efficacy data in multiple xenograft models. Future studies directly comparing this compound and VS-4718 in the same in vivo models would be highly valuable to the scientific community to delineate their relative therapeutic potential. Such studies would provide a clearer understanding of their comparative efficacy, pharmacokinetics, and pharmacodynamics, ultimately aiding in the selection of the most promising FAK inhibitors for further clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Initial testing of VS-4718, a novel inhibitor of focal adhesion kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
Cross-Validation of FAK Inhibition: A Comparative Analysis of BI-4464 and Genetic Knockdown
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological inhibition of Focal Adhesion Kinase (FAK) by BI-4464 with genetic knockdown approaches. This report provides supporting experimental data, detailed protocols for key assays, and visual representations of signaling pathways and experimental workflows.
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that regulate cell survival, proliferation, migration, and invasion. Its overexpression and hyperactivity are frequently associated with cancer progression and metastasis, making it a promising target for therapeutic intervention. Two primary methods are employed to investigate and target FAK function in a research setting: pharmacological inhibition using small molecules and genetic knockdown using techniques like siRNA and shRNA. This guide provides a cross-validation of the results obtained from these two approaches, using the selective FAK inhibitor this compound as the pharmacological tool.
Mechanism of Action: this compound vs. Genetic Knockdown
This compound is a highly selective, ATP-competitive inhibitor of FAK (also known as PTK2) with an in vitro IC50 value of 17 nM.[1][2] It functions by binding to the kinase domain of the FAK protein, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. This leads to a rapid but often reversible inhibition of FAK's catalytic activity.
Genetic knockdown, through the use of small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the FAK mRNA for degradation, thereby preventing the synthesis of the FAK protein. This results in a significant reduction of the total FAK protein levels within the cell, affecting both its kinase-dependent and kinase-independent scaffolding functions. The effects of genetic knockdown are typically more sustained than those of a small molecule inhibitor but can be subject to off-target effects and incomplete protein depletion.
Figure 1. FAK signaling pathway and points of intervention for this compound and genetic knockdown.
Comparative Analysis of Cellular Effects
The following tables summarize the quantitative effects of this compound and FAK genetic knockdown on key cellular processes in various cancer cell lines.
Table 1: Effect on Cell Viability & Proliferation
| Intervention | Cell Line(s) | Assay | Endpoint | Result | Reference(s) |
| This compound | Hepatocellular Carcinoma (HCC) panel (11 lines) | alamarBlue | Viability | pIC50 ~ 5 (inhibition of proliferation) | [1][3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Viability | IC50 ~ 0.9 µM | [1] | |
| FAK siRNA | Rhabdomyosarcoma (RD) | alamarBlue | Viability (48h) | Significant decrease (0.87 ± 0.0005 and 0.64 ± 0.01 fold of control for two different siRNAs) | [4] |
| Rhabdomyosarcoma (SJCRH30) | alamarBlue | Viability (48h) | Significant decrease (0.72 ± 0.005 and 0.71 ± 0.002 fold of control for two different siRNAs) | [4] | |
| Rhabdomyosarcoma (RD & SJCRH30) | CellTiter 96 | Proliferation (48h) | Significant decrease in proliferation | [4] | |
| Human Hypertrophic Scar Fibroblasts (HSFB) | MTT | Proliferation (48h) | Strong inhibition of proliferation | [5] | |
| FAK shRNA | PC3M (Prostate Cancer) & 4T1 (Breast Cancer) | Not specified | Proliferation | Inhibition of cell proliferation in vitro | [6] |
Table 2: Effect on Cell Migration & Invasion
| Intervention | Cell Line(s) | Assay | Endpoint | Result | Reference(s) |
| FAK siRNA | Melanoma (WM983B) | Wound Healing | Migration (12h) | Significant reduction in mean speed of migration | [7] |
| A549 (Lung Cancer) | Transwell | Migration (24h) | 61% decrease in migration ability | [8] | |
| A549 (Lung Cancer) | Transwell (with Matrigel) | Invasion (24h) | 50% decrease in invasion ability | [8] | |
| FAK shRNA | PC3M (Prostate Cancer) & 4T1 (Breast Cancer) | Haptotactic Migration | Migration | Inhibition of cell migration | [6] |
Experimental Workflow for Comparison
A typical workflow to cross-validate the effects of this compound with FAK genetic knockdown involves parallel experiments where cancer cells are either treated with the chemical inhibitor or transfected with siRNA/shRNA targeting FAK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Focal adhesion kinase (FAK) siRNA inhibits human hypertrophic scar by suppressing integrin α, TGF-β and α-SMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. FRAS1 knockdown reduces A549 cells migration and invasion through downregulation of FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of FAK Inhibitors in Pancreatic Cancer Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by a dense desmoplastic stroma and profound resistance to conventional therapies. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical regulator in PDAC progression, influencing cell proliferation, survival, migration, and the tumor microenvironment. Consequently, FAK inhibitors have become a promising class of therapeutics. This guide provides a comparative analysis of key FAK inhibitors—Defactinib (VS-6063), VS-4718, GSK2256098, and IN10018—evaluated in pancreatic cancer models, supported by experimental data and detailed methodologies.
In Vitro Efficacy of FAK Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of various FAK inhibitors across a panel of human pancreatic cancer cell lines.
| FAK Inhibitor | MIA PaCa-2 (μM) | PANC-1 (μM) | AsPC-1 (μM) | BxPC-3 (μM) | Capan-1 (μM) | Average IC50 (μM)[1] |
| Defactinib | 10.35 | 2.0 - 5.0[2] | - | - | - | 10.35 |
| VS-4718 | - | 1.8 - 5.2[2] | - | - | - | 21.87 |
| GSK2256098 | - | 29[3] | - | - | - | 308.97 |
| IN10018 | - | - | - | - | - | - |
| VS-6062 | - | - | - | - | - | 20.07 |
| Ifebemtinib | - | - | - | - | - | 25.95 |
| CEP-37440 | - | - | - | - | - | 11.23 |
Note: A comprehensive, direct head-to-head comparison of all inhibitors across the same extensive cell line panel in a single study is limited. Data is compiled from multiple sources and may reflect different experimental conditions.
In Vivo Performance in Pancreatic Cancer Models
Preclinical animal models are crucial for evaluating the therapeutic potential of FAK inhibitors. The following table summarizes key findings from in vivo studies.
| FAK Inhibitor | Animal Model | Dosing Regimen | Key Outcomes |
| Defactinib | PANC-1 Xenograft | 40 mg/kg daily | Significantly suppressed tumor growth and metastasis.[4][5] |
| VS-4718 | KPC Mouse Model | 50 mg/kg, twice daily | Doubled survival time; reduced tumor fibrosis and immunosuppressive cells.[6][7] |
| GSK2256098 | Pancreatic Cancer Xenograft | Not specified | Decreased cell viability, anchorage-independent growth, and motility in a dose-dependent manner in vitro; in vivo data suggests inhibition of FAK phosphorylation for up to 12 hours.[3][8] |
| IN10018 | KPC Orthotopic Model | 50 mg/kg daily | Enhanced the anti-tumor response to radiotherapy, leading to reduced tumor growth and increased survival.[9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
FAK Signaling Pathway in Pancreatic Cancer
Focal Adhesion Kinase (FAK) is a central node in signaling pathways that promote pancreatic cancer growth and metastasis. It integrates signals from integrins and receptor tyrosine kinases (RTKs) to influence downstream effectors like PI3K/Akt and Ras/MEK/ERK pathways. Mutated K-RAS, prevalent in pancreatic cancer, also has a complex relationship with FAK signaling.
Caption: FAK signaling network in pancreatic cancer.
Experimental Workflow: In Vitro Analysis of FAK Inhibitors
The following diagram outlines a typical workflow for the in vitro assessment of FAK inhibitor efficacy.
Caption: Workflow for in vitro FAK inhibitor testing.
Experimental Workflow: In Vivo Xenograft Model
This diagram illustrates the process of evaluating FAK inhibitors in an in vivo pancreatic cancer xenograft model.
Caption: Workflow for in vivo FAK inhibitor evaluation.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Pancreatic cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[6]
-
Inhibitor Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the FAK inhibitor or vehicle control (DMSO).
-
Incubation: Cells are incubated with the inhibitor for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 atmosphere.
-
MTS Reagent Addition: After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[10][11]
-
Incubation with MTS: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.[10][11]
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for FAK Phosphorylation
-
Cell Lysis: Pancreatic cancer cells, treated with or without FAK inhibitors, are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated FAK (e.g., Tyr397), total FAK, and other proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK), and a loading control (e.g., β-actin or GAPDH).
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Orthotopic Pancreatic Cancer Mouse Model
-
Animal Model: Immunocompromised mice, such as athymic nude mice, are used.[1]
-
Cell Preparation: Pancreatic cancer cells (e.g., 1-2 x 10^6 cells) are harvested, washed, and resuspended in a small volume (e.g., 50 µL) of sterile PBS or a mixture of PBS and Matrigel.[1][13]
-
Surgical Procedure: Mice are anesthetized, and a small incision is made in the left abdominal flank to expose the pancreas.[1]
-
Cell Injection: The cell suspension is carefully injected into the tail or head of the pancreas using a fine-gauge needle.[1]
-
Closure: The peritoneum and skin are sutured.
-
Tumor Growth and Treatment: Tumor growth is monitored, often by palpation or imaging. Once tumors are established, mice are randomized into treatment groups and receive the FAK inhibitor or vehicle control according to the specified dosing regimen.
-
Endpoint Analysis: Tumor volume is measured regularly. At the end of the study, mice are euthanized, and tumors are excised for weight measurement and further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting. Survival is also a key endpoint.
References
- 1. Orthotopic pancreatic cancer mouse model [bio-protocol.org]
- 2. Murine orthotopic pancreatic tumor model generation. [protocols.io]
- 3. FAK and paxillin, two potential targets in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Targeting Focal Adhesion Kinase Renders Pancreatic Cancers Responsive to Checkpoint Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of BI-4464
This document provides immediate and essential safety and logistical information for the proper disposal of BI-4464, a selective ATP competitive inhibitor of PTK2/FAK. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Important Note: This information is a general guide. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to your institution's specific environmental health and safety (EHS) protocols for chemical waste disposal.
Quantitative Data for this compound
For easy reference, the following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₂₈F₃N₅O₄ | --INVALID-LINK-- |
| Molecular Weight | 555.55 g/mol | --INVALID-LINK-- |
| CAS Number | 1227948-02-8 | --INVALID-LINK-- |
| Solubility in DMSO | 25 mg/mL (45.0 mM) | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility in Ethanol | 13 mg/mL (23.4 mM) | --INVALID-LINK-- |
| Water Solubility | Insoluble | --INVALID-LINK-- |
Step-by-Step Disposal Protocol for this compound
The following is a generalized procedure for the disposal of this compound. This protocol is based on standard laboratory practices for handling research-grade chemical compounds.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation:
-
Solid Waste: Dispose of any solid this compound, contaminated gloves, weigh boats, or other disposable materials in a dedicated, clearly labeled hazardous waste container for solid chemical waste.
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMSO or ethanol) should be collected in a separate, sealed, and clearly labeled hazardous waste container for flammable liquid waste.
-
Do not mix with aqueous waste streams, as this compound is insoluble in water.
-
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.
3. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary solvent (e.g., "DMSO solution"). Include the concentration if known.
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
5. Disposal Request:
-
When the waste container is full or ready for pickup, follow your institution's EHS procedures to request a hazardous waste pickup. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Essential Safety and Logistical Information for Handling BI-4464
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of BI-4464, a highly selective, ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2)/Focal Adhesion Kinase (FAK). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following PPE is required:
| PPE Category | Specific Requirements |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or punctures before use. |
| Eye/Face Protection | Safety glasses with side shields or goggles are mandatory. A face shield should be used when there is a risk of splashing. |
| Skin and Body Protection | A standard laboratory coat must be worn. Ensure it is fully buttoned. For larger quantities or when there is a significant risk of spillage, consider additional protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is necessary. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintain the stability and efficacy of this compound.
Handling:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Ventilation: Always handle this compound in a well-ventilated laboratory hood.
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols.
Storage: this compound is available as a powder and in solution. Storage conditions are critical for maintaining its stability.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | 3 years | |
| In solvent | -80°C | 6 months | Avoid repeated freeze-thaw cycles. |
| -20°C | 1 month |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) followed by a detergent solution.
Experimental Protocols
This compound is a potent inhibitor of FAK, a key regulator of cell adhesion, migration, and survival. Below are outlined methodologies for its use in common cell-based assays.
Cell Viability and Proliferation Assays
A common application of this compound is to assess its impact on cancer cell proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range can vary, but studies have used concentrations from 0 to 10 μM.[1]
-
Incubation: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for a specified period, for example, 18 hours.[1]
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or AlamarBlue assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell proliferation by 50%.
Signaling Pathway
This compound functions by inhibiting the FAK signaling pathway. FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Its activation triggers downstream signaling cascades that regulate crucial cellular processes.
Caption: FAK signaling pathway and the inhibitory action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
